FAM amine, 5-isomer
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCSJRUUHHNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Carboxyfluorescein (5-FAM) Amine Isomer
This guide provides a comprehensive overview of 5-carboxyfluorescein (5-FAM), focusing on its amine-reactive derivatives and their applications in research and drug development. It includes detailed physicochemical properties, experimental protocols, and visual representations of key processes.
Core Concepts: Understanding 5-FAM
5-Carboxyfluorescein, commonly known as 5-FAM, is a derivative of the highly fluorescent dye, fluorescein. It is supplied as a single isomer and is widely used for covalently labeling biomolecules.[1] Unlike fluorescein isothiocyanate (FITC), which forms a less stable thiourea bond, amine-reactive succinimidyl esters (SE) of 5-FAM react with primary aliphatic amines on biomolecules to form stable carboxamide bonds, which are identical to natural peptide bonds.[2] This results in conjugates with superior stability, making 5-FAM a preferred reagent for labeling peptides, proteins, and nucleotides.[1][2]
The "amine isomer" in the context of this guide refers to the amine-reactive forms of 5-FAM, such as 5-FAM succinimidyl ester (5-FAM SE), which are used to target amine groups on other molecules.
Physicochemical and Spectroscopic Properties
The properties of 5-FAM make it an excellent fluorescent probe for a wide range of applications. It is a bright, green fluorescent dye compatible with standard fluorescein (FITC) filter sets and the 488 nm argon-ion laser line.
Table 1: Quantitative Properties of 5-FAM
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₂O₇ | |
| Molecular Weight | 376.3 g/mol | |
| CAS Number | 76823-03-5 | |
| Maximum Excitation (λex) | ~492-495 nm | |
| Maximum Emission (λem) | ~517-520 nm | |
| Molar Extinction Coeff. | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | 0.93 | |
| Appearance | Yellow/Red solid | |
| Solubility | Good in DMSO, DMF |
Key Applications in Research and Drug Development
The primary application of amine-reactive 5-FAM is the fluorescent labeling of biomolecules for detection and quantification. A particularly powerful application is in the development of assays for enzyme activity, such as protease inhibitors, through Fluorescence Resonance Energy Transfer (FRET).
FRET-Based Protease Assays
In a typical FRET-based protease assay, a peptide substrate is synthesized to contain a fluorophore (like 5-FAM) and a quencher molecule on opposite sides of a protease cleavage site. When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This change in signal allows for the real-time monitoring of protease activity and the screening of potential inhibitors.
Caption: FRET-based protease assay mechanism.
Experimental Protocols
Protocol 1: General Protein Labeling with 5-FAM Succinimidyl Ester (SE)
This protocol describes the covalent attachment of 5-FAM SE to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein (2-10 mg/mL)
-
5-FAM SE
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Methodology:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer. If the protein is in a different buffer (like PBS), add 1/10th volume of 1 M sodium bicarbonate to adjust the pH. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.
-
Conjugation Reaction:
-
Slowly add the 5-FAM SE solution to the protein solution while gently stirring or vortexing.
-
The optimal molar ratio of dye to protein is typically between 10:1 and 20:1, but this should be optimized for each specific protein.
-
Incubate the reaction for 60 minutes at room temperature in the dark.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS.
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect the fractions containing the fluorescently labeled protein, which will typically elute first.
-
Caption: Workflow for protein conjugation with 5-FAM SE.
Protocol 2: Synthesis of Fmoc-Lys(5-Fam) Building Block for Peptide Synthesis
This protocol describes a microwave-assisted synthesis of an Fmoc-protected lysine amino acid pre-labeled with 5-FAM, suitable for incorporation into peptides using solid-phase peptide synthesis (SPPS).
Materials:
-
5-Carboxyfluorescein (5-FAM)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Fmoc-L-Lys monohydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Methodology:
-
Activate 5-FAM:
-
Dissolve 5-FAM (0.665 mmol) and HOAt (0.64 mmol) in 2 mL of DMF.
-
Add DIC (0.665 mmol) to the mixture and stir for 15 minutes. This creates an activated ester of 5-FAM.
-
-
Prepare Fmoc-Lysine:
-
In a separate vial, dissolve Fmoc-L-Lys monohydrochloride (0.665 mmol) in 2 mL of DMF.
-
Add DIPEA (0.665 mmol) to neutralize the hydrochloride and deprotonate the amino group.
-
-
Coupling Reaction:
-
Add the prepared Fmoc-Lys solution to the activated 5-FAM solution.
-
Heat the reaction mixture in a microwave reactor for 45 minutes at 45°C with a power of 25 W.
-
-
Purification:
-
Dilute the reaction mixture with water (15:1 v/v).
-
Centrifuge the mixture to pellet the precipitate and decant the supernatant.
-
Suspend the precipitate in water, freeze, and lyophilize to obtain the purified Fmoc-Lys(5-Fam) product.
-
Caption: Synthesis workflow for Fmoc-Lys(5-FAM).
Conclusion
5-FAM and its amine-reactive derivatives are indispensable tools in modern biological research and drug discovery. Their bright fluorescence, stable conjugation chemistry, and utility in advanced applications like FRET assays provide researchers with a robust method for labeling and analyzing biomolecules. The detailed protocols and conceptual diagrams in this guide offer a solid foundation for the successful application of 5-FAM in the laboratory.
References
An In-Depth Technical Guide to 5-FAM Amine: Excitation and Emission Spectra for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing 5-Carboxyfluorescein (5-FAM) amine and its derivatives. This document provides a detailed overview of the spectral properties of 5-FAM, standardized experimental protocols for its use, and visualizations of its application in studying cellular signaling pathways.
Core Spectral Properties of 5-FAM and its Amine-Reactive Ester
5-Carboxyfluorescein, commonly known as 5-FAM, is a widely used green fluorescent dye. For biological applications, it is often used in its amine-reactive succinimidyl ester (SE) form to label proteins, peptides, and nucleotides.[1] The spectral characteristics of 5-FAM are crucial for designing and interpreting fluorescence-based assays. Below is a summary of its key quantitative spectral data.
| Property | 5-FAM (Free Acid) | 5-FAM, Succinimidyl Ester (SE) | 5-FAM Amine (Isomer) |
| Excitation Maximum (λex) | 490-492 nm[2][3][4] | 493-495 nm[1] | 490-492 nm |
| Emission Maximum (λem) | 514-520 nm | 517-520 nm | 513-517 nm |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~71,300 - 81,000 M⁻¹cm⁻¹ | ~74,000 - 80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.93 | Not consistently reported | 0.93 |
| Common Solvents | DMSO, DMF, Methanol | DMSO | Good in Methanol, DMSO, DMF |
Note: Spectral properties can be influenced by the solvent, pH, and conjugation to a biomolecule. The data presented here are typical values reported under standard buffer conditions (often pH 7.2-9.0).
Experimental Protocols
Accurate determination of spectral properties and successful labeling of biomolecules require precise experimental procedures.
Protocol 1: Determination of Fluorescence Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorophore like 5-FAM.
Objective: To determine the wavelengths of maximum excitation and emission for 5-FAM.
Materials:
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
5-FAM solution of known concentration (e.g., in PBS buffer at pH 7.4)
-
Buffer solution (e.g., PBS, pH 7.4) for blank measurements
Procedure:
-
Instrument Warm-up and Blank Measurement:
-
Turn on the spectrofluorometer and allow the light source (e.g., Xenon arc lamp) to stabilize.
-
Fill a quartz cuvette with the buffer solution to serve as a blank.
-
Place the blank cuvette in the sample holder.
-
Perform a blank scan for both excitation and emission to subtract background signals.
-
-
Measuring the Emission Spectrum:
-
Replace the blank cuvette with the cuvette containing the 5-FAM solution.
-
Set the excitation monochromator to the known approximate excitation maximum of 5-FAM (e.g., 490 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The resulting spectrum, which should resemble the absorbance spectrum, will show the excitation maximum (λex) at the peak intensity.
-
-
Data Analysis:
-
Correct the measured spectra for instrument-specific variations in lamp intensity and detector response, if this is not done automatically by the instrument's software.
-
Protocol 2: Labeling of Proteins with 5-FAM Succinimidyl Ester (SE)
This protocol provides a general method for the covalent labeling of proteins with amine-reactive 5-FAM SE.
Objective: To covalently attach 5-FAM to a protein of interest via its primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)
-
5-FAM SE
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare a stock solution of 5-FAM SE in anhydrous DMSO (e.g., 10 mg/mL). This should be done immediately before use as the SE ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of the 5-FAM SE stock solution to achieve a desired molar ratio of dye to protein (typically between 10:1 and 20:1).
-
Slowly add the 5-FAM SE solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted, free dye from the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will typically elute first as it is larger than the free dye.
-
Monitor the fractions by absorbance at 280 nm (for protein) and 495 nm (for 5-FAM).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 495 nm and using the Beer-Lambert law.
-
Visualizations of Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visualizations of complex processes.
Caption: Workflow for determining fluorescence excitation and emission spectra.
The application of 5-FAM extends to the study of dynamic cellular processes, such as apoptosis. A common method involves Förster Resonance Energy Transfer (FRET), where the cleavage of a specific peptide linker by an activated enzyme, such as caspase-3, separates a donor and acceptor fluorophore pair, leading to a change in the fluorescence signal.
Caption: FRET-based assay for detecting Caspase-3 activity in apoptosis.
References
- 1. Visualizing and Manipulating Temporal Signaling Dynamics with Fluorescence-Based Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time visualization of caspase-3 activation by fluorescence resonance energy transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of 5-FAM Amine in Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Carboxyfluorescein (5-FAM) and its amine-reactive N-hydroxysuccinimidyl (NHS) ester, critical parameters for successful bioconjugation and fluorescence-based assays. Understanding these properties is paramount for optimizing labeling efficiency, ensuring conjugate stability, and obtaining reliable experimental results.
Solubility Profile
The solubility of 5-FAM and its derivatives is highly dependent on the specific form of the molecule (free acid vs. succinimidyl ester) and the nature of the solvent.
5-FAM (Free Acid): The free carboxylic acid form of 5-FAM exhibits pH-dependent aqueous solubility. It is sparingly soluble in acidic to neutral water but its solubility increases significantly in basic conditions (pH > 6) due to the deprotonation of the carboxyl and hydroxyl groups. For organic solvents, it is soluble in dimethyl sulfoxide (DMSO) and ethanol.
5-FAM Succinimidyl Ester (SE): The amine-reactive 5-FAM SE is poorly soluble in aqueous buffers and is typically dissolved in anhydrous organic solvents to prepare stock solutions. Anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most commonly used solvents. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the reactive NHS ester.
The following table summarizes the solubility of 5-FAM and its derivatives in various solvents.
| Compound | Solvent | Solubility |
| 5-FAM (Free Acid) | Water (pH > 6) | Soluble[1] |
| DMSO | ~0.5 mg/mL[2][3] | |
| DMF | ~1 mg/mL[2][3] | |
| Ethanol | ~5 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |
| 5-FAM Succinimidyl Ester (SE) | DMSO | Soluble, up to 10 mg/mL or higher is commonly used for stock solutions |
| DMF | Soluble | |
| Aqueous Buffers | Sparingly soluble | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Stability Considerations
The stability of 5-FAM and its amine-reactive ester is influenced by several factors, including pH, temperature, and light exposure.
pH-Dependent Stability and Fluorescence
5-FAM (Free Acid): The fluorescence of 5-FAM is highly pH-dependent. The fluorescence intensity decreases significantly in acidic environments (below pH 7) due to protonation of the xanthene ring system. The optimal pH range for maximal fluorescence is typically between 7.5 and 8.5. The pKa of the fluorescein moiety is approximately 6.5.
5-FAM Succinimidyl Ester (SE): The primary stability concern for 5-FAM SE in aqueous solutions is the hydrolysis of the N-hydroxysuccinimide ester. This hydrolysis reaction is accelerated at higher pH values and temperatures, competing with the desired aminolysis reaction (labeling of the target molecule).
The table below details the half-life of NHS esters at various pH values and temperatures, illustrating the importance of performing labeling reactions promptly after preparing aqueous solutions of the reagent.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~3 hours (for a specific porphyrin-NHS ester) |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~2 hours (for a specific porphyrin-NHS ester) |
Photostability
Fluorescein and its derivatives are susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This can lead to a decrease in fluorescence signal during prolonged or intense imaging experiments. It is recommended to protect 5-FAM and its conjugates from light as much as possible, especially when in solution.
Storage and Handling
Proper storage is crucial to maintain the integrity and reactivity of 5-FAM and its derivatives.
| Compound | Form | Storage Conditions |
| 5-FAM (Free Acid & SE) | Solid | -20°C, desiccated, and protected from light. |
| 5-FAM SE | Stock Solution in Anhydrous DMSO/DMF | -20°C or -80°C, desiccated, and protected from light. Avoid repeated freeze-thaw cycles. |
| 5-FAM Conjugates | Aqueous Solution | 4°C for short-term storage (weeks), or at -20°C or -80°C for long-term storage. Protect from light. |
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment using 5-FAM SE.
Protein Preparation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL). Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer. The optimal pH for the labeling reaction is typically between 8.0 and 9.0. If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed or purified into an appropriate labeling buffer.
-
Concentration Determination: Accurately determine the protein concentration using a standard method such as measuring absorbance at 280 nm or a colorimetric assay (e.g., BCA assay).
5-FAM SE Stock Solution Preparation
-
Allow the vial of 5-FAM SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or stored in small aliquots at -20°C, protected from light.
Labeling Reaction
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio should be determined empirically for each specific protein and application.
-
Reaction Incubation: Slowly add the calculated volume of the 5-FAM SE stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times at lower temperatures can sometimes improve labeling efficiency for sensitive proteins.
Purification of the Labeled Protein
-
Removal of Unreacted Dye: It is crucial to remove the unreacted 5-FAM SE and the hydrolyzed 5-FAM from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against a suitable storage buffer (e.g., PBS).
-
Fraction Collection: If using chromatography, collect the fractions containing the labeled protein, which will typically elute first as a colored band.
Characterization of the Conjugate
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-FAM (~494 nm, A₄₉₄).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A₄₉₄ of the dye, typically ~0.3 for fluorescein) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = A₄₉₄ / ε_dye where ε_dye is the molar extinction coefficient of 5-FAM at 494 nm (~75,000 M⁻¹cm⁻¹ at pH 9).
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Chemical Reactions in Labeling
The following diagram illustrates the desired aminolysis reaction of 5-FAM SE with a primary amine on a protein and the competing hydrolysis reaction.
Caption: Competing reactions of 5-FAM SE: aminolysis and hydrolysis.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps in the experimental workflow for labeling a protein with 5-FAM SE.
Caption: Workflow for protein labeling with 5-FAM SE.
References
quantum yield and extinction coefficient of 5-FAM amine
An In-Depth Technical Guide to the Photophysical Properties of 5-FAM Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key photophysical properties of 5-Fluorescein Amine (5-FAM amine), a widely used green fluorescent probe. Emphasis is placed on its quantum yield and molar extinction coefficient, with detailed experimental protocols for their determination.
Core Photophysical Properties of 5-FAM Amine
5-FAM amine is a derivative of fluorescein, one of the most popular fluorophores for labeling peptides, proteins, and nucleotides.[1] Its amine group allows for covalent attachment to various biomolecules. The photophysical characteristics of 5-FAM amine are crucial for its application in fluorescence-based assays.
Quantitative Data Summary
The following table summarizes the key spectral and photophysical parameters of 5-FAM amine.
| Property | Value | Reference |
| Fluorescence Quantum Yield (Φ) | 0.93 | [2][3][4] |
| Molar Extinction Coefficient (ε) | 74,000 - 83,000 M⁻¹cm⁻¹ | [2] |
| Maximum Excitation Wavelength (λex) | 490 - 493 nm | |
| Maximum Emission Wavelength (λem) | 513 - 517 nm |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is essential for the quantitative use of 5-FAM amine in experimental settings.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 5-FAM amine in an appropriate solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform a series of dilutions of the stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Absorbance Measurement: Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), typically around 492 nm, using a spectrophotometer.
-
Data Analysis: Plot the absorbance at λmax against the concentration of 5-FAM amine. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
Methodology:
-
Standard Selection: Choose a reference standard with a known quantum yield and spectral properties similar to 5-FAM amine. Fluorescein in 0.1 M NaOH (Φ = 0.92) is a common choice.
-
Solution Preparation: Prepare dilute solutions of both the 5-FAM amine sample and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Spectra: Record the absorption spectra for both the sample and the standard.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength and instrument settings for both.
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard. The quantum yield of the sample (ΦX) is then calculated using the following equation:
ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts X and S refer to the sample and standard, respectively.
-
Application in Biomolecule Labeling
5-FAM amine is frequently used to fluorescently label biomolecules containing carboxylic acids or other electrophilic groups. The primary amine on the 5-FAM linker reacts with activated esters (e.g., NHS esters) to form a stable amide bond.
References
The Photostability and Photobleaching of FAM Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability and photobleaching of 6-Carboxyfluorescein (6-FAM) and other fluorescein-based dyes. Understanding these phenomena is critical for the successful design and execution of fluorescence-based assays, particularly in fields such as fluorescence microscopy, flow cytometry, and nucleic acid analysis. This document details the underlying chemical mechanisms, factors influencing photostability, quantitative measures of photobleaching, and detailed experimental protocols for characterization.
The Core Principles of Photobleaching
Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, resulting in the permanent loss of its ability to fluoresce.[1] This process is a significant limitation in fluorescence-based applications, as it can lead to a diminished signal-to-noise ratio and complicate quantitative analysis.
The photobleaching of FAM dyes is primarily initiated when the fluorophore absorbs light and is excited from its ground electronic state (S₀) to an excited singlet state (S₁). While the majority of excited molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁).[2][3] It is from this triplet state that the majority of photobleaching events occur.
In the triplet state, the FAM dye can undergo several destructive chemical reactions:
-
Reaction with Molecular Oxygen: This is the predominant pathway for photobleaching in the presence of oxygen. The triplet-state fluorophore can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with and destroy the fluorophore, as well as other nearby molecules.[1] This is a form of photodynamic damage.
-
Dye-Dye Interactions: At high concentrations, triplet-state fluorophores can react with other fluorophore molecules, either in the triplet or ground state, leading to their mutual destruction.[2]
-
Reaction with the Local Environment: The triplet-state fluorophore can also react with other molecules in its immediate environment, such as components of the buffer, solvent, or biological sample.
The overall process of light absorption, fluorescence, and the competing photobleaching pathways can be visualized using a Jablonski diagram.
Jablonski diagram illustrating the photobleaching pathway of FAM dyes.
Quantitative Characterization of Photostability
The photostability of a fluorophore is a quantifiable property. Key parameters used to describe it include the photobleaching quantum yield and the photobleaching half-life.
Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is defined as the number of molecules that are photobleached divided by the total number of photons absorbed during the same time interval. A lower Φb indicates a more photostable dye.
Photobleaching Half-Life (t₁/₂)
The photobleaching half-life is the time it takes for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination. This parameter is highly dependent on the experimental conditions, particularly the intensity of the excitation light.
| Parameter | Value/Range | Conditions | Reference(s) |
| Fluorescence Quantum Yield (Φf) of Fluorescein | 0.925 ± 0.015 | In 0.1 N NaOH(aq), low concentration, room temperature | |
| Fluorescence Lifetime (τf) of Fluorescein | ~4.0 ns | In alkaline aqueous solution | |
| Photons emitted before photobleaching (Fluorescein) | 30,000 - 40,000 | At medium to high illumination intensity | |
| Typical Organic Dye Photobleaching Lifetime | 1 - 10 seconds | Under single-molecule imaging conditions (0.1-1 kW/cm²) |
Factors Influencing the Photostability of FAM Dyes
Several environmental and experimental factors can significantly impact the rate of photobleaching of FAM dyes.
-
Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light. Higher light intensity leads to a greater population of molecules in the excited triplet state, thus accelerating photobleaching.
-
Oxygen Concentration: As the primary photobleaching pathway involves reaction with molecular oxygen, reducing the oxygen concentration in the sample can significantly enhance photostability. This can be achieved by using oxygen-scavenging systems in the imaging buffer.
-
pH: The fluorescence of fluorescein and its derivatives is highly pH-dependent. The fluorescence intensity is significantly reduced in acidic conditions. While the direct effect of pH on the photobleaching rate is complex, maintaining an optimal pH (typically between 7 and 9) is crucial for a strong and stable fluorescence signal.
-
Local Chemical Environment: The presence of oxidizing or reducing agents in the buffer can affect photostability. Anti-fade reagents, which are typically reducing agents and free-radical scavengers, are commonly added to mounting media to protect fluorophores from photobleaching.
-
Dye Concentration: At high concentrations, dye-dye interactions can become a significant pathway for photobleaching.
-
Temperature: Increased temperature can increase the rate of chemical reactions, including those involved in photobleaching.
Experimental Protocols for Assessing Photostability
Several well-established techniques can be employed to quantitatively assess the photostability of FAM dyes.
Protocol for Determining Photobleaching Rate
This protocol outlines a general method for measuring the rate of photobleaching using a fluorescence microscope.
Objective: To quantify the rate of fluorescence decay due to photobleaching.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
FAM-labeled sample (e.g., labeled oligonucleotides, antibodies, or cells).
-
Imaging buffer (consider deoxygenating or adding an anti-fade reagent for comparison).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the FAM-labeled sample on a microscope slide or in a suitable imaging chamber.
-
Microscope Setup:
-
Select the appropriate filter set for FAM (e.g., excitation ~495 nm, emission ~520 nm).
-
Set the excitation light intensity to a constant and reproducible level.
-
Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturation.
-
-
Image Acquisition:
-
Focus on a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photobleaching rate.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Define an ROI within the fluorescently labeled area and a background region.
-
Measure the mean fluorescence intensity of the ROI and the background for each time point.
-
Correct the ROI intensity for background fluorescence at each time point.
-
Normalize the background-corrected intensity to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant(s) and the half-life.
-
Workflow for determining the photobleaching rate.
Fluorescence Recovery After Photobleaching (FRAP) Protocol
FRAP is a technique used to study the mobility of fluorescently labeled molecules, but it can also be adapted to assess photostability.
Objective: To qualitatively and quantitatively assess the mobility and, indirectly, the photostability of FAM-labeled molecules.
Materials:
-
Confocal laser scanning microscope with FRAP capabilities.
-
FAM-labeled molecules in a suitable environment (e.g., in solution, on a surface, or in live cells).
-
Image analysis software.
Procedure:
-
Pre-bleach Imaging: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorophores within a defined ROI.
-
Post-bleach Imaging: Acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules from the surrounding area diffuse into the bleached region.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a control region (unbleached), and a background region over time.
-
Correct for background and photobleaching during post-bleach acquisition.
-
Normalize the fluorescence intensity in the bleached ROI.
-
Plot the normalized fluorescence recovery over time.
-
Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient. A lower mobile fraction can sometimes be indicative of photobleaching of the "immobile" fraction.
-
References
A Deep Dive into 5-FAM and 6-FAM Isomers: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the appropriate fluorescent label is a critical decision that profoundly impacts experimental outcomes. Among the most ubiquitous fluorescent dyes are the amine-reactive isomers of carboxyfluorescein (FAM), namely the 5-isomer and the 6-isomer. While often used interchangeably as a mixture (5(6)-FAM), the pure, separated isomers offer distinct advantages in specific applications. This technical guide provides an in-depth exploration of the core differences between 5-FAM and 6-FAM, offering a comparative analysis of their properties, detailed experimental protocols, and a practical guide to their application.
Core Chemical Distinction: Positional Isomerism
The fundamental difference between 5-FAM and 6-FAM lies in the point of attachment of the carboxyl group on the benzoic acid moiety of the fluorescein core. In 5-FAM, the carboxyl group is positioned at the 5th carbon of the benzene ring, whereas in 6-FAM, it is attached at the 6th carbon. This seemingly subtle structural variance can influence the reactivity of the molecule and the spatial orientation of the fluorophore when conjugated to a biomolecule, which may, in turn, affect the functionality of the labeled species.
Comparative Photophysical and Chemical Properties
While the spectral properties of the two isomers are nearly identical, there can be subtle differences in their quantum yields and other characteristics. The following table summarizes the key quantitative data for 5-FAM and 6-FAM.
| Property | 5-Carboxyfluorescein (5-FAM) | 6-Carboxyfluorescein (6-FAM) |
| Maximum Excitation Wavelength (λex) | ~494 nm | ~495 nm[1] |
| Maximum Emission Wavelength (λem) | ~520 nm | ~517 nm[1] |
| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | ~83,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.9[3] | ~0.93 (for 5(6)-carboxyfluorescein)[4] |
| Fluorescence Lifetime (τ) | ~4.0 ns | ~4.0 ns (for fluorescein) |
| Molecular Weight | 376.32 g/mol | 376.32 g/mol |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
It is important to note that photophysical properties such as quantum yield and fluorescence lifetime can be influenced by environmental factors including pH, solvent polarity, and conjugation to a biomolecule.
Experimental Protocols
This section provides detailed methodologies for the synthesis, separation, and conjugation of 5-FAM and 6-FAM.
Synthesis and Separation of 5-FAM and 6-FAM Isomers
The synthesis of carboxyfluorescein typically results in a mixture of the 5- and 6-isomers. Their separation is a critical step for applications requiring a single isomer.
Protocol 1: Synthesis of 5(6)-Carboxyfluorescein
-
Reaction Setup: In a round-bottom flask, combine one equivalent of 4-carboxyphthalic anhydride and two equivalents of resorcinol.
-
Acid Catalyst: Slowly add methanesulfonic acid to the mixture while stirring.
-
Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude 5(6)-carboxyfluorescein.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove the acid catalyst.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Chromatographic Separation of 5-FAM and 6-FAM
High-performance liquid chromatography (HPLC) is a common method for separating the 5- and 6-isomers.
-
Column: Utilize a reversed-phase C18 column.
-
Mobile Phase: Prepare a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Gradient Program:
-
Start with a low percentage of solvent B (e.g., 5%) and hold for a few minutes.
-
Gradually increase the percentage of solvent B to elute the isomers. A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
The 5-isomer generally elutes slightly before the 6-isomer.
-
-
Detection: Monitor the elution at the absorbance maximum of FAM (around 495 nm).
-
Fraction Collection: Collect the fractions corresponding to each isomer peak.
-
Solvent Removal: Remove the solvent from the collected fractions by rotary evaporation or lyophilization to obtain the pure isomers.
Caption: Workflow for the synthesis and separation of 5-FAM and 6-FAM isomers.
Conjugation of FAM Isomers to Biomolecules
The amine-reactive nature of the carboxyl group on FAM allows for its covalent attachment to primary amines on biomolecules like proteins and oligonucleotides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.
Protocol 3: Labeling a Protein with 5-FAM NHS Ester
-
Prepare Protein Solution: Dissolve the protein to be labeled in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the 5-FAM NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like phosphate-buffered saline (PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the FAM dye (at 494 nm).
Caption: Experimental workflow for labeling a protein with a FAM NHS ester.
Protocol 4: Labeling an Oligonucleotide with 6-FAM Phosphoramidite
The incorporation of FAM into synthetic oligonucleotides is most commonly achieved during solid-phase synthesis using a FAM phosphoramidite.
-
Oligonucleotide Synthesis Setup: The synthesis is performed on an automated DNA/RNA synthesizer.
-
Standard Synthesis Cycles: The oligonucleotide is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry cycles (detritylation, coupling, capping, and oxidation).
-
FAM Coupling: For 5' labeling, in the final coupling step, 6-FAM phosphoramidite is used instead of a standard nucleotide phosphoramidite. The coupling time may need to be extended to ensure efficient reaction.
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with ammonium hydroxide.
-
Purification: The FAM-labeled oligonucleotide is purified, typically by HPLC, to remove any unlabeled failure sequences.
Caption: Workflow for 5'-labeling of an oligonucleotide using FAM phosphoramidite.
Practical Considerations and Applications
The choice between the 5- and 6-isomer often depends on the specific application and the biomolecule being labeled. While their spectral properties are nearly indistinguishable, the different linkage points can result in altered biological activity or binding affinity of the labeled molecule. For instance, if the amine to be labeled is near a critical binding site, the use of a different isomer might be advantageous to minimize steric hindrance.
In many applications, such as qPCR probes and flow cytometry, a mixture of the isomers (5(6)-FAM) is used with excellent results. However, for applications requiring a high degree of homogeneity and reproducibility, such as in the development of therapeutic antibody-drug conjugates or in high-resolution structural studies, the use of a single, pure isomer is highly recommended.
Conclusion
The 5- and 6-isomers of FAM amine are powerful tools in the arsenal of researchers in the life sciences. While their core fluorescent properties are very similar, understanding their subtle structural differences and having access to robust protocols for their synthesis, separation, and conjugation is essential for their effective use. This guide provides the foundational knowledge and practical methodologies to enable researchers to make informed decisions about which isomer to use and how to apply it in their specific experimental context, ultimately leading to more reliable and reproducible results.
References
Navigating the Green Spectrum: A Technical Guide to FAM Amine Alternatives for Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and fluorescence-based detection, 6-Carboxyfluorescein (FAM) has long been a staple for green fluorescence labeling. Its wide availability and historical utility have made it a common choice for tagging proteins, nucleic acids, and other biomolecules. However, the limitations of FAM, including its pH sensitivity and moderate photostability, have spurred the development of a new generation of green fluorescent dyes offering superior performance for demanding applications in research, diagnostics, and drug development.
This technical guide provides an in-depth exploration of the leading alternatives to FAM amine, offering a comprehensive comparison of their photophysical properties, detailed experimental protocols for their use, and visualizations of key experimental workflows and signaling pathway applications.
Quantitative Comparison of Green Fluorescent Dyes
The selection of an appropriate fluorescent label is critical for the success of any fluorescence-based assay. The brightness of a fluorophore is determined by the product of its molar extinction coefficient and its fluorescence quantum yield.[1] Photostability, the ability to resist photobleaching upon exposure to excitation light, is another crucial parameter, especially for imaging applications that require prolonged or intense illumination. The following table summarizes the key quantitative photophysical properties of FAM and its leading alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | pH Sensitivity |
| 6-FAM (Fluorescein) | ~495[2] | ~515[2] | ~80,000[3] | ~0.93[3] | High (fluorescence decreases significantly below pH 7) |
| Alexa Fluor™ 488 | 494 | 517 | ~73,000 | ~0.92 | Low (pH 4-10) |
| DyLight™ 488 | 493 | 518 | ~70,000 | Not widely reported | Low (pH 4-9) |
| ATTO 488 | 501 | 523 | ~90,000 | ~0.80 | Not specified, but generally stable |
| BODIPY™ FL | 502 | 510 | ~92,000 | ~0.97 | Insensitive to pH |
| Oregon Green™ 488 | 496 | 524 | Not widely reported | Not widely reported | Low (pKa ~4.7) |
| Rhodamine Green™ | ~502 | ~527 | >75,000 | High | Insensitive to pH (pH 4-9) |
Experimental Protocols: Amine-Reactive Labeling
The most common strategy for labeling proteins and amine-modified oligonucleotides is through the use of N-hydroxysuccinimide (NHS) esters of the fluorescent dyes. These amine-reactive groups form stable amide bonds with primary amines on the target biomolecule in a pH-dependent manner.
General Protocol for Protein Labeling with NHS Ester Dyes
This protocol provides a general framework for labeling proteins, such as antibodies, with amine-reactive fluorescent dyes. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the amine-reactive dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For some dyes, longer incubation times (e.g., overnight at 4°C) may be beneficial.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored band to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
General Protocol for 5'-Amine-Modified Oligonucleotide Labeling
This protocol is suitable for labeling oligonucleotides that have been synthesized with a 5'-amino modifier.
Materials:
-
5'-Amine-modified oligonucleotide (dissolved in nuclease-free water)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous DMSO
-
Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0)
-
Nuclease-free water
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Prepare Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the labeling buffer.
-
-
Prepare Dye Stock Solution:
-
Dissolve the amine-reactive dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add an excess of the dissolved dye to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the fluorescently labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides using reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or other suitable chromatographic methods.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a common application of fluorescently labeled biomolecules.
Applications in Research and Drug Development
The superior photophysical properties of FAM alternatives have expanded their utility in a wide range of applications.
-
High-Resolution Microscopy: The enhanced photostability of dyes like Alexa Fluor™ 488 and ATTO 488 makes them ideal for super-resolution microscopy techniques such as STED and PALM/STORM, enabling the visualization of subcellular structures with unprecedented detail.
-
Fluorescence In Situ Hybridization (FISH): Bright and photostable probes are crucial for the sensitive detection of specific nucleic acid sequences within cells and tissues. The alternatives to FAM provide brighter signals and greater resistance to photobleaching, improving the reliability of FISH assays.
-
Receptor-Ligand Binding Studies: Fluorescently labeled ligands are invaluable tools for studying G protein-coupled receptors (GPCRs) and other cell surface receptors. The use of pH-insensitive and photostable dyes ensures accurate quantification of binding events and allows for long-term imaging of receptor trafficking and internalization.
-
Flow Cytometry: The brightness of these advanced dyes allows for the clear identification and sorting of cell populations with low-abundance surface markers.
Conclusion
While FAM amine has served the scientific community well, the advent of superior green fluorescent dyes offers researchers and drug development professionals a toolkit of more robust and reliable reagents. The alternatives presented in this guide, including Alexa Fluor™ 488, DyLight™ 488, ATTO 488, BODIPY™ FL, Oregon Green™, and Rhodamine Green™, provide significant advantages in terms of brightness, photostability, and pH insensitivity. By carefully considering the quantitative data and employing the detailed protocols provided, researchers can enhance the quality and reproducibility of their fluorescence-based experiments, ultimately accelerating scientific discovery and therapeutic innovation.
References
Methodological & Application
Application Notes and Protocols for 5-FAM Amine Protein Labeling of Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the fluorescent labeling of antibodies with 5-Carboxyfluorescein (5-FAM) using amine-reactive chemistry. The protocols and data presented are intended to enable the consistent and efficient production of fluorescently labeled antibodies for use in a variety of immunoassays.
Introduction
5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that can be covalently attached to proteins, such as antibodies, through the reaction of its N-hydroxysuccinimide (NHS) ester derivative with primary amine groups.[1][2] This process, known as bioconjugation, results in a stable amide bond, yielding a fluorescently labeled antibody that retains its antigen-binding specificity.[3][4] Labeled antibodies are indispensable tools in numerous research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).[1]
The fundamental principle of this labeling technique involves the reaction between the NHS ester of the dye and primary amines (-NH2) on the antibody, predominantly found on the side chains of lysine residues. The efficiency of this reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH of 8.3-9.0.
Experimental Workflow Overview
The antibody labeling process can be divided into three main stages: antibody preparation, the conjugation reaction, and the purification and characterization of the labeled antibody. Each step is crucial for achieving optimal labeling efficiency while preserving the antibody's functionality.
Caption: Experimental workflow for 5-FAM antibody labeling.
Quantitative Data Summary
Successful antibody labeling depends on several key parameters. The following tables summarize the recommended quantitative data for optimizing the 5-FAM labeling protocol.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration | Notes |
| Antibody | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| 5-FAM NHS Ester | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use. |
Table 2: Optimal Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | Must be free of primary amines (e.g., Tris). |
| pH | 8.3 - 9.0 | Crucial for the deprotonation of primary amines. |
| Molar Ratio (Dye:Antibody) | 5:1 to 15:1 | This ratio often requires optimization for each specific antibody. |
| Incubation Time | 1 - 2 hours | Longer incubation times (up to 18 hours) can increase the degree of labeling. |
| Incubation Temperature | Room Temperature | |
| Light Conditions | Protect from light | 5-FAM is light-sensitive. |
Table 3: Purification and Characterization Parameters
| Parameter | Recommended Method/Value | Notes |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | Effectively separates the labeled antibody from unreacted dye. |
| Elution Buffer | PBS (pH 7.2-7.4) | |
| Absorbance Wavelengths | 280 nm (Protein) and ~494 nm (5-FAM) | Used for calculating the Degree of Labeling (DOL). |
| Correction Factor (CF) at 280 nm | ~0.3 for fluorescein | Corrects for the dye's absorbance at 280 nm. |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the 5-FAM antibody labeling process.
Protocol 1: Antibody Preparation
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) or PBS. This can be achieved through dialysis or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
Protocol 2: 5-FAM NHS Ester Solution Preparation
-
Immediately before starting the conjugation reaction, dissolve the 5-FAM NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL.
-
Vortex briefly to ensure the dye is completely dissolved.
Protocol 3: Antibody Conjugation Reaction
-
In a microcentrifuge tube, add the desired amount of the prepared antibody (e.g., 1 mg).
-
Add the appropriate volume of the 5-FAM NHS ester solution to achieve the desired molar ratio of dye to antibody (a starting point of 10:1 is recommended).
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Protocol 4: Purification of the Labeled Antibody
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the equilibrated column.
-
Elution: Elute the labeled antibody with PBS. The first colored fraction to elute will contain the labeled antibody, while the later, slower-moving colored fraction will be the unreacted dye.
-
Fraction Collection: Collect the fractions containing the labeled antibody.
Protocol 5: Characterization of the Labeled Antibody (Degree of Labeling)
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the excitation maximum of 5-FAM, which is approximately 494 nm (A494).
-
Calculate Protein Concentration:
-
First, correct the A280 reading for the contribution of the 5-FAM dye at this wavelength using the following formula: Corrected A280 = A280 - (A494 x 0.3)
-
Then, calculate the antibody concentration using the Beer-Lambert law: Antibody Concentration (mg/mL) = Corrected A280 / (Molar Extinction Coefficient of Antibody x Path Length) (For a typical IgG, the molar extinction coefficient at 280 nm is ~210,000 M-1cm-1)
-
-
Calculate Dye Concentration:
-
Calculate the concentration of 5-FAM using its molar extinction coefficient at 494 nm (typically ~75,000 M-1cm-1): Dye Concentration (M) = A494 / (75,000 x Path Length)
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules per antibody molecule. DOL = Molar Concentration of Dye / Molar Concentration of Antibody
-
Signaling Pathway Diagram (Example Application)
While the labeling process itself does not involve a signaling pathway, the resulting fluorescently labeled antibody can be used to visualize such pathways. For instance, a 5-FAM labeled antibody against a specific phosphorylated protein can be used in immunofluorescence to track its activation and localization within a cell as part of a signaling cascade.
Caption: Example signaling pathway visualization with a labeled antibody.
References
Application Notes and Protocols for Labeling Oligonucleotides with 5-FAM Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the covalent labeling of amine-modified oligonucleotides with 5-carboxyfluorescein (5-FAM) using an N-hydroxysuccinimide (NHS) ester. This common bioconjugation technique is essential for producing fluorescently labeled DNA and RNA probes used in a wide array of molecular biology and diagnostic applications, including qPCR, fluorescence in situ hybridization (FISH), and Sanger sequencing.
Principle of the Reaction
The labeling chemistry is based on the reaction between a primary aliphatic amine group on the oligonucleotide and the NHS ester of 5-FAM. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1] The reaction is highly selective for primary amines at a pH range of 7-9, ensuring that the exocyclic amines of the nucleobases are generally not modified.[1][2]
Experimental Workflow Overview
The overall process involves the preparation of reagents, the conjugation reaction, and the purification of the final labeled oligonucleotide. Each step is critical for achieving a high yield of a pure product.
Caption: Experimental workflow for 5-FAM labeling of oligonucleotides.
Materials and Reagents
Quantitative Summary of Reagents
| Reagent | Supplier Example | Typical Amount (per 0.2 µmol oligo) | Purpose |
| Amine-Modified Oligonucleotide | Custom Synthesis | 0.2 µmol | The molecule to be labeled |
| 5-FAM NHS Ester | Various | 5-10 equivalents (e.g., 1-2 mg) | The fluorescent label |
| Anhydrous DMSO or DMF | Sigma-Aldrich | 25-50 µL | To dissolve the 5-FAM NHS ester |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0) | Lab-prepared | 500 µL | Reaction buffer |
| 3 M Sodium Acetate | Sigma-Aldrich | Varies | For ethanol precipitation |
| 100% Ethanol, cold (-20°C) | Fisher Scientific | Varies | For precipitation of the oligonucleotide |
| 70% Ethanol, cold (-20°C) | Lab-prepared | Varies | For washing the oligonucleotide pellet |
| Nuclease-free Water | Thermo Fisher Scientific | Varies | For dissolving oligonucleotides |
Detailed Experimental Protocol
This protocol is optimized for a 0.2 µmole synthesis of a 5'-amine-modified oligonucleotide.[1] Reactions can be scaled up or down, but the relative concentrations of the components should be maintained.[3]
Preparation of Reagents
-
Amine-Modified Oligonucleotide:
-
Ensure the oligonucleotide is of high quality and free from amine-containing buffers (e.g., Tris) or residual reagents from synthesis (e.g., methylamine from AMA deprotection), which can compete with the labeling reaction.
-
If necessary, purify the oligonucleotide before labeling via ethanol precipitation or desalting.
-
Dissolve the 0.2 µmole of lyophilized amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
-
5-FAM NHS Ester Solution:
-
NHS esters are moisture-sensitive and should be stored in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve 5-10 molar equivalents of 5-FAM NHS ester in anhydrous DMSO or high-quality, amine-free DMF. For a 0.2 µmol oligo reaction, this typically corresponds to dissolving 1-2 mg of the ester in 25-50 µL of solvent.
-
Conjugation Reaction
-
Add the freshly prepared 5-FAM NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature (25°C) for 1-3 hours. Some protocols suggest that the reaction can proceed overnight for convenience. To protect the fluorescent dye from photobleaching, it is advisable to cover the reaction tube with aluminum foil.
Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted 5-FAM NHS ester and its hydrolysis products, as well as any unlabeled oligonucleotide. Common methods include ethanol precipitation, size-exclusion chromatography, and HPLC.
Method 1: Ethanol Precipitation
This method is quick but may not remove all of the free dye.
-
To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate.
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet twice with cold 70% ethanol.
-
Air-dry or vacuum-dry the pellet. Do not over-dry, as it can be difficult to redissolve.
-
Resuspend the labeled oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer).
Method 2: Size-Exclusion Chromatography
Gel filtration columns (e.g., Glen Gel-Pak™) can effectively separate the labeled oligonucleotide from smaller molecules like excess dye and salts.
-
Equilibrate the desalting column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled oligonucleotide with nuclease-free water or a suitable buffer. The labeled oligonucleotide will elute in the void volume.
Method 3: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most effective method for obtaining a highly pure labeled oligonucleotide.
-
Use a C8 or C18 reverse-phase column.
-
A common mobile phase system is a gradient of acetonitrile in an aqueous buffer like 0.1 M triethylammonium acetate (TEAA).
-
The more hydrophobic, FAM-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Collect the fractions corresponding to the labeled product and lyophilize.
Quality Control
The purity and identity of the final product should be confirmed.
Signaling Pathway Diagram
The following diagram illustrates the logical flow of the quality control process.
Caption: Quality control workflow for 5-FAM labeled oligonucleotides.
-
HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the labeled oligonucleotide. A successful labeling and purification will result in a single major peak corresponding to the FAM-labeled product, with minimal peaks for unlabeled oligo or free dye.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the identity of the product by verifying its molecular weight. This ensures that the correct label has been attached to the oligonucleotide.
Expected Quantitative Results
| Parameter | Method | Expected Outcome |
| Purity | Analytical RP-HPLC | >95% for most applications |
| Identity | Mass Spectrometry (ESI-MS) | Observed mass should match the calculated mass of the FAM-labeled oligonucleotide within the instrument's tolerance (e.g., +/- 3 Da for a 10 kDa oligo). |
| Yield | UV-Vis Spectroscopy (A260) | Varies depending on oligonucleotide sequence and purification method, but typically >70% recovery after purification. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Hydrolyzed 5-FAM NHS ester | Use fresh, anhydrous DMSO/DMF and a new vial of the NHS ester. |
| Competing amines in buffer | Ensure the oligonucleotide is dissolved in an amine-free buffer (e.g., bicarbonate or borate). | |
| Incorrect pH | Check that the reaction buffer pH is between 8.3 and 9.0. | |
| Poor quality amine-oligo | Purify the starting oligonucleotide to remove any synthesis byproducts. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase reaction time or the molar excess of the 5-FAM NHS ester. |
| Degradation of the dye or oligo | Protect the reaction from light. Avoid harsh deprotection conditions if the dye is labile. | |
| Inefficient purification | Re-purify the product using HPLC. | |
| Incorrect Mass in MS | Incomplete labeling or multiple labelings | Review the reaction stoichiometry and purification. |
| Degradation of the oligonucleotide | Handle the oligonucleotide carefully to avoid nuclease contamination. |
References
Application Notes and Protocols for 5-FAM Amine Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent dye for labeling primary amines in various biomolecules, including proteins, peptides, and amine-modified oligonucleotides. Its popularity stems from its bright green fluorescence, high quantum yield, and compatibility with standard fluorescein (FITC) filter sets. The succinimidyl ester (SE) derivative of 5-FAM (5-FAM SE) is a common amine-reactive reagent that forms a stable covalent amide bond with primary amines, offering greater stability than the thiourea linkage formed by fluorescein isothiocyanate (FITC).[1][2][3] This makes 5-FAM an excellent choice for applications requiring robust and long-lasting fluorescent signals, such as fluorescence microscopy, flow cytometry, and immunoassays.[4]
These application notes provide a comprehensive overview of the chemistry, experimental protocols, and key considerations for the successful conjugation of 5-FAM to primary amines.
Chemistry of 5-FAM Amine Conjugation
The conjugation of 5-FAM SE to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine group, typically from the ε-amino group of a lysine residue in a protein or the N-terminus of a peptide, acts as a nucleophile and attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5, where the primary amine is deprotonated and thus more nucleophilic.
Reaction Mechanism
Caption: General reaction scheme for the conjugation of 5-FAM SE with a primary amine.
Key Experimental Parameters and Optimization
Several factors influence the efficiency and specificity of the 5-FAM conjugation reaction. Careful optimization of these parameters is crucial for achieving the desired degree of labeling (DOL).
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases. |
| Buffer | 0.1-0.2 M Sodium Bicarbonate or Sodium Borate | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the 5-FAM SE. |
| Protein/Peptide Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 15:1 (starting point) | This ratio should be optimized for each specific protein to achieve the desired DOL. |
| Reaction Time | 60 minutes to 18 hours | Incubation time can be adjusted to control the extent of labeling. Longer incubation times can increase the DOL. |
| Temperature | Room Temperature or 4°C | The reaction is typically performed at room temperature. For sensitive proteins, the reaction can be carried out at 4°C, potentially with a longer incubation time. |
| Solvent for 5-FAM SE | Anhydrous DMSO or DMF | 5-FAM SE is moisture-sensitive and should be dissolved in a dry organic solvent immediately before use. |
Experimental Protocols
Protocol 1: Labeling of Proteins with 5-FAM SE
This protocol is a general guideline for labeling proteins, such as antibodies, with 5-FAM SE.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
5-FAM SE
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Sample:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.
-
-
Prepare 5-FAM SE Stock Solution:
-
Immediately before use, dissolve 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 5-FAM SE stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quench Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the 5-FAM labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling proteins with 5-FAM SE.
Characterization of 5-FAM Conjugates
After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for 5-FAM).
Calculation of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 495 nm (A495).
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A280 - (A495 x CF)] / εprotein
-
Where:
-
CF is the correction factor for the absorbance of 5-FAM at 280 nm (typically ~0.3).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A495 / εdye
-
Where:
-
εdye is the molar extinction coefficient of 5-FAM at 495 nm (typically ~75,000 M-1cm-1).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
| Parameter | Value |
| 5-FAM Excitation Wavelength | ~495 nm |
| 5-FAM Emission Wavelength | ~520 nm |
| Molar Extinction Coefficient of 5-FAM (at ~495 nm) | ~75,000 cm-1M-1 |
| Correction Factor (CF) for A280 | ~0.3 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | - pH of the reaction buffer is too low.- Presence of primary amines in the buffer.- Protein concentration is too low.- 5-FAM SE has hydrolyzed. | - Adjust the pH to 8.3-8.5.- Use an amine-free buffer.- Increase the protein concentration.- Prepare fresh 5-FAM SE solution immediately before use. |
| High DOL / Protein Precipitation | - Dye:protein molar ratio is too high. | - Reduce the dye:protein molar ratio and re-optimize. |
| Inconsistent Results | - Inconsistent reaction conditions.- Hydrolysis of 5-FAM SE. | - Carefully control pH, temperature, and incubation time.- Use anhydrous solvents and handle 5-FAM SE in a dry environment. |
Conclusion
The conjugation of 5-FAM to primary amines is a robust and reliable method for fluorescently labeling biomolecules. By carefully controlling the experimental parameters, particularly pH and the dye-to-protein molar ratio, researchers can achieve consistent and optimal labeling for a wide range of applications in biological research and drug development. The stable amide bond formed between 5-FAM and the target molecule ensures a durable fluorescent signal, making it a superior choice over less stable labeling chemistries.
References
Applications of 5-FAM Amine in Flow Cytometry: A Detailed Guide
Introduction
5-Carboxyfluorescein (5-FAM) is a highly fluorescent molecule belonging to the fluorescein family of dyes. Its amine-reactive derivative, 5-Carboxyfluorescein succinimidyl ester (CFSE or 5-FAM SE), is a widely utilized tool in flow cytometry for a variety of applications. This molecule readily diffuses into cells and covalently binds to intracellular proteins, resulting in stable, long-term fluorescent labeling. This application note provides detailed protocols and technical information for the use of 5-FAM amine derivatives in flow cytometry, with a focus on cell proliferation analysis, cell tracking, and viability assessment.
Core Applications and Principles
The primary applications of 5-FAM amine derivatives in flow cytometry revolve around their ability to fluorescently label cells in a stable and heritable manner.
-
Cell Proliferation Assays: The most prominent application is the use of CFSE to track cell division. Upon entering a cell, the non-fluorescent CFSE is cleaved by intracellular esterases to become fluorescent 5-FAM, which then covalently binds to amine groups on intracellular molecules. With each cell division, the fluorescence intensity of 5-FAM is halved in the daughter cells. This allows for the quantitative analysis of cell proliferation over several generations.
-
Cell Tracking and Co-culture Studies: The stable and bright fluorescence of 5-FAM makes it an excellent tool for tracking labeled cell populations within a mixed culture or in vivo. This is particularly useful for studying cell migration, differentiation, and cell-cell interactions.
-
Cell Viability and Apoptosis: While not its primary function, 5-FAM derivatives can be used in conjunction with viability dyes like Propidium Iodide (PI) or 7-AAD to discriminate between live and dead cells. Additionally, specific FAM-labeled probes, such as those used in FLICA® assays, can detect activated caspases, key mediators of apoptosis.
Quantitative Data Summary
For reproducible and accurate results, careful titration of 5-FAM SE (CFSE) is crucial. The optimal concentration can vary depending on the cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| Staining Concentration | 0.5 - 10 µM | Higher concentrations can be toxic to some cell types. Titration is essential for each new cell line. |
| Incubation Time | 10 - 30 minutes | Longer incubation times may increase cytotoxicity. |
| Incubation Temperature | Room Temperature or 37°C | 37°C can facilitate faster and more efficient labeling. |
| Cell Density for Staining | 1 x 10^6 - 1 x 10^7 cells/mL | Higher cell densities can lead to uneven staining. |
| Fluorescence Excitation/Emission | ~492 nm / ~517 nm | Compatible with the FITC channel on most flow cytometers. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using 5-FAM SE (CFSE)
This protocol outlines the steps for labeling cells with 5-FAM SE to monitor their proliferation by flow cytometry.
Materials:
-
Cells of interest in suspension
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
5-FAM SE (CFSE) stock solution (e.g., 1-10 mM in DMSO)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Staining: Add the desired amount of 5-FAM SE stock solution to the cell suspension. A final concentration between 0.5 and 10 µM is a good starting point for optimization.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform staining.
-
Quenching: To stop the staining reaction, add 5 volumes of ice-cold complete medium containing FBS. The proteins in the FBS will quench any unreacted 5-FAM SE.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells twice with complete medium to remove any residual unbound dye.
-
Cell Culture: Resuspend the labeled cells in complete medium and culture them under desired experimental conditions. An aliquot of cells should be taken immediately after staining to serve as the "Generation 0" control.
-
Flow Cytometry Analysis: At various time points after stimulation or culture, harvest the cells, wash them with PBS, and resuspend them in flow cytometry staining buffer. Analyze the fluorescence intensity using a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission (FITC channel).
Protocol 2: Cell Viability Assessment using 5-FAM and Propidium Iodide (PI)
This protocol describes a method to differentiate between live, apoptotic, and necrotic cells using a combination of a FAM-labeled apoptosis marker (e.g., FAM-FLICA) and a viability dye (PI).
Materials:
-
Cells of interest in suspension
-
FAM-labeled apoptosis detection reagent (e.g., FAM-DEVD-FMK for caspase-3/7)
-
Binding Buffer (specific to the apoptosis kit)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with a known apoptosis-inducing agent or your experimental compound. Include an untreated control.
-
Labeling with FAM-FLICA: Following the manufacturer's instructions for the specific FAM-labeled apoptosis reagent, incubate the cells with the reagent for the recommended time (typically 30-60 minutes) at 37°C.
-
Washing: Wash the cells with the provided wash buffer to remove any unbound reagent.
-
PI Staining: Resuspend the cells in binding buffer and add PI to a final concentration of 1-5 µg/mL. Incubate for 5-15 minutes on ice, protected from light, immediately before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. 5-FAM fluorescence (FITC channel) will identify apoptotic cells, while PI fluorescence (PE-Texas Red or similar channel) will identify necrotic or late apoptotic cells with compromised membranes. Live cells will be negative for both stains.
Visualizing Workflows and Pathways
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Cell Proliferation Analysis using 5-FAM SE (CFSE).
Caption: Data Interpretation for Viability/Apoptosis Assay with 5-FAM and PI.
Application Notes and Protocols for 5-FAM in Fluorescence Microscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein (5-FAM) is a widely utilized green fluorescent dye in biological research, prized for its high quantum yield and compatibility with standard fluorescence detection instruments.[1][2] This document provides detailed application notes and protocols for the use of 5-FAM derivatives in preparing fluorescently labeled samples for microscopy. While the term "5-FAM amine" suggests a molecule with a reactive amine group, for the common application of labeling biomolecules like proteins and nucleic acids (which contain primary amines), an amine-reactive form of 5-FAM, such as 5-FAM succinimidyl ester (SE), is typically used.[3][4][5] This note will primarily focus on the application of amine-reactive 5-FAM for labeling proteins and oligonucleotides.
Chemical Properties and Reactivity
5-FAM amine contains a reactive aliphatic amine group, making it suitable for conjugation to molecules with electrophilic groups like activated esters or for enzymatic transamination. However, for labeling proteins and amine-modified nucleic acids, the succinimidyl ester derivative (5-FAM SE) is the preferred reagent. 5-FAM SE readily reacts with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds.
Quantitative Data
A summary of the key spectral and physical properties of 5-FAM is presented in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492 nm | |
| Emission Maximum (λem) | ~514 nm | |
| Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.93 | |
| Molecular Weight (5-FAM) | 376.3 g/mol | |
| Molecular Weight (5-FAM amine) | ~511 g/mol | |
| Solubility | Good in DMSO, DMF, and Methanol |
Experimental Protocols
Protocol 1: Labeling Proteins with 5-FAM SE
This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. The optimal protein concentration for labeling is 2-10 mg/mL.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS)
-
5-FAM SE
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium ions.
-
Adjust the protein concentration to 2-10 mg/mL in PBS.
-
For each mL of protein solution, add 0.1 mL of 1 M sodium bicarbonate to raise the pH to 8.5-9.0.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Calculate the required volume of 5-FAM SE solution. A molar ratio of 10:1 (dye:protein) is a good starting point.
-
Slowly add the calculated volume of 5-FAM SE stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled protein with PBS (pH 7.2-7.4).
-
Collect the fractions containing the fluorescently labeled protein, which will be the first colored band to elute.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the conjugate at 280 nm (A280) and ~492 nm (Amax).
-
Calculate the protein concentration and DOL using the following formulas:
-
Corrected A280 = A280 - (Amax * CF280) (where CF280 for 5-FAM is ~0.17-0.20)
-
Protein Concentration (M) = Corrected A280 / (ε_protein * path length)
-
Dye Concentration (M) = Amax / (ε_dye * path length)
-
DOL = Dye Concentration / Protein Concentration
-
-
Protocol 2: Labeling Amine-Modified Oligonucleotides with 5-FAM SE
This protocol is designed for labeling oligonucleotides that have been synthesized with a 5' or 3' amine modification.
Materials:
-
Amine-modified oligonucleotide
-
5-FAM SE
-
Anhydrous DMSO
-
0.1 M Sodium tetraborate buffer, pH 8.5
-
Ethanol
-
3 M Sodium acetate
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water.
-
To remove any interfering compounds, perform an ethanol precipitation: add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for 30 minutes and centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in 0.1 M sodium tetraborate buffer, pH 8.5.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of 5-FAM SE in anhydrous DMSO.
-
-
Conjugation Reaction:
-
For a typical reaction with 100 µg of oligonucleotide, use approximately 200 µg of 5-FAM SE.
-
Add the 5-FAM SE solution to the oligonucleotide solution.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide using ethanol precipitation as described in step 1 to remove unreacted dye.
-
Alternatively, purification can be performed using HPLC or gel electrophoresis.
-
Sample Preparation for Fluorescence Microscopy
Proper sample preparation is crucial for obtaining high-quality fluorescence microscopy images.
General Steps:
-
Cell Culture and Treatment: Grow cells on appropriate coverslips (e.g., #1.5 thickness) to ensure optimal imaging quality.
-
Fixation: To preserve cellular structure, fix the cells. A common method is to use 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: If the target molecule is intracellular, permeabilize the cell membrane using a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: To reduce non-specific antibody binding, incubate the sample in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes.
-
Staining: Incubate the sample with the 5-FAM labeled antibody or probe at the desired concentration and for the appropriate time.
-
Washing: Wash the sample several times with PBS to remove unbound fluorescent probes.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an antifade reagent to minimize photobleaching.
Visualizations
Caption: Workflow for labeling proteins with 5-FAM SE.
Caption: General workflow for fluorescence microscopy sample preparation.
References
Application Notes and Protocols for the Purification of 5-FAM Labeled Proteins Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins in various assays. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that is commonly conjugated to proteins.[1][2] The succinimidyl ester (SE) reactive form of 5-FAM readily reacts with primary amines (e.g., lysine residues and the N-terminus) on a protein to form stable carboxamide bonds.[1] This covalent linkage is more stable than the thiourea bond formed by fluorescein isothiocyanate (FITC).[1]
Following the labeling reaction, it is imperative to remove unconjugated 5-FAM from the protein solution. The presence of free dye can lead to high background signals and inaccurate quantification in downstream applications. Column chromatography is a robust and widely used method for purifying fluorescently labeled proteins from excess dye and other reaction components.[3] This application note provides a detailed protocol for the purification of 5-FAM labeled proteins using size-exclusion column chromatography and includes methods for assessing the quality of the final product.
Principle of 5-FAM Labeling
5-FAM succinimidyl ester (5-FAM SE) is an amine-reactive fluorescent dye. The succinimidyl ester moiety reacts with nucleophilic primary amino groups on the protein, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).
Materials and Reagents
-
Protein of interest: Purified to >95% homogeneity.
-
5-FAM, SE (5-Carboxyfluorescein, Succinimidyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5. It is crucial to use a buffer devoid of primary amines, such as Tris or glycine.
-
Size-Exclusion Chromatography (SEC) Column: Pre-packed desalting columns (e.g., Sephadex G-25) are suitable for this purpose.
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Column stand and collection tubes
Experimental Protocols
Protocol 1: 5-FAM Labeling of Proteins
This protocol is a general guideline and may require optimization based on the specific protein being labeled.
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer before proceeding.
-
-
Preparation of 5-FAM SE Stock Solution:
-
Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. Protect the dye solution from light.
-
-
Labeling Reaction:
-
Add the 5-FAM SE stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing, which can denature the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle agitation during incubation can improve labeling efficiency.
-
Protocol 2: Purification of 5-FAM Labeled Protein by Size-Exclusion Chromatography
This protocol is designed for use with pre-packed desalting columns.
-
Column Equilibration:
-
Equilibrate the desalting column with at least 5 column volumes of Elution Buffer (PBS, pH 7.2-7.4).
-
-
Sample Loading:
-
Once the equilibration buffer has entered the column bed, carefully load the entire labeling reaction mixture onto the center of the column bed.
-
-
Elution:
-
As the sample enters the column bed, begin adding Elution Buffer to the top of the column.
-
The 5-FAM labeled protein, being larger, will travel through the column faster and elute first as a colored band. The smaller, unconjugated 5-FAM dye will be retained in the column pores and elute later.
-
Collect fractions as the colored protein band begins to elute from the column. The separation of the labeled protein from the free dye is often visible as two distinct colored bands moving down the column.
-
-
Fraction Analysis:
-
Measure the absorbance of the collected fractions at 280 nm (for protein) and 494 nm (for 5-FAM) to identify the fractions containing the purified labeled protein.
-
Pool the fractions that contain the highest protein concentration and are free of unconjugated dye.
-
Data Analysis and Quality Control
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical parameter for characterizing the labeled protein. It can be calculated using the following formulas:
-
Corrected Protein Absorbance (A280,corr):
-
A280,corr = A280 - (Amax × CF)
-
Where A280 is the absorbance of the labeled protein at 280 nm, Amax is the absorbance at the dye's maximum absorbance wavelength (~494 nm for 5-FAM), and CF is the correction factor for the dye's absorbance at 280 nm. For fluorescein, the CF is approximately 0.3.
-
-
Molar Concentration of Protein:
-
Protein Concentration (M) = A280,corr / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
Molar Concentration of 5-FAM:
-
5-FAM Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of 5-FAM at its Amax (~68,000 M-1cm-1 for FITC, which is spectrally similar to 5-FAM).
-
-
Degree of Labeling (DOL):
-
DOL = 5-FAM Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and the intended application. Over-labeling can lead to fluorescence quenching and loss of protein activity.
Data Presentation
The choice of chromatography method can impact the recovery and purity of the labeled protein. The following table provides illustrative data based on typical performance of different chromatography techniques for the purification of fluorescently labeled proteins.
| Chromatography Method | Resin Type | Typical Protein Recovery (%) | Typical Purity (%) | Key Advantages |
| Size-Exclusion Chromatography (SEC) | Sephadex G-25 / Bio-Gel P-30 | 50-70 | >95 | Simple, rapid, and effective for removing small molecules like free dye. |
| Hydrophobic Interaction Chromatography (HIC) | Phenyl Sepharose | 80-90 | >95 | Can provide higher recovery and is effective for proteins with hydrophobic surfaces. |
| Affinity Chromatography | (e.g., Ni-NTA for His-tagged proteins) | 70-90 | >98 | Highly specific, resulting in very high purity. |
Note: The data in this table is representative and may vary depending on the specific protein, labeling conditions, and chromatography setup.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Protein concentration is too low. - pH of the reaction buffer is not optimal. - Presence of primary amines in the buffer. - Inactive 5-FAM SE. | - Concentrate the protein to 2-10 mg/mL. - Ensure the reaction buffer pH is between 8.0 and 8.5. - Dialyze the protein against an amine-free buffer. - Use a fresh stock of 5-FAM SE. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Molar ratio of dye to protein is too high. - Over-incubation. | - Reduce the molar ratio of 5-FAM SE to protein. - Decrease the incubation time. |
| Poor Separation of Labeled Protein and Free Dye | - Inappropriate column resin for the protein size. - Column is overloaded. | - Select a desalting column with an appropriate molecular weight cutoff for your protein. - Do not exceed the recommended sample volume for the column. |
| Low Protein Recovery | - Protein is nonspecifically binding to the column resin. - Protein precipitation during purification. | - Consider using a different type of chromatography (e.g., HIC). - Ensure the elution buffer is compatible with the protein's stability. |
References
Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of 5-FAM Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise determination of the degree of labeling (DOL), also known as the degree of substitution (DOS), is a critical quality control step in the development and application of fluorescently labeled bioconjugates. The DOL represents the average number of fluorescent dye molecules, in this case, 5-Carboxyfluorescein (5-FAM), covalently attached to a single biomolecule, such as a protein or antibody.[1][2][3] Accurate DOL calculation is essential for ensuring batch-to-batch consistency, optimizing fluorescence signal, and avoiding potential issues like self-quenching or compromised biological activity of the conjugate.[2][3]
This document provides a comprehensive guide for calculating the DOL of 5-FAM conjugates, including the underlying principles, a detailed experimental protocol, and the necessary calculations.
Principle of DOL Calculation
The DOL is determined using UV-Visible spectrophotometry by measuring the absorbance of the purified conjugate at two key wavelengths:
-
280 nm: The wavelength at which proteins exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).
-
~494 nm: The maximum absorbance wavelength (λmax) for 5-FAM.
A critical consideration is that 5-FAM also absorbs light at 280 nm, which would interfere with an accurate protein concentration measurement. Therefore, a correction factor (CF) is applied to the absorbance reading at 280 nm to account for the dye's contribution.
Key Parameters for 5-FAM
A summary of the essential parameters for 5-FAM required for DOL calculation is presented in the table below.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~492-494 nm | |
| Molar Extinction Coefficient (ε_dye) at λmax | 83,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) at 280 nm | 0.178 |
Experimental Workflow
The overall workflow for determining the DOL of a 5-FAM conjugate involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol
This protocol outlines the steps for measuring the absorbance of a 5-FAM labeled protein and calculating the DOL.
Materials:
-
Purified 5-FAM protein conjugate
-
Conjugation buffer (the same buffer the protein is in)
-
UV-transparent cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated 5-FAM from the labeling reaction mixture. This is typically achieved through dialysis or gel filtration (desalting column).
-
Sample Preparation:
-
If necessary, dilute the purified conjugate solution with the conjugation buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).
-
Record the dilution factor for later calculations.
-
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to read absorbance at 280 nm and the λmax of 5-FAM (~494 nm).
-
Use the conjugation buffer to blank the spectrophotometer.
-
Measure the absorbance of the diluted conjugate solution at both 280 nm (A₂₈₀) and the λmax of 5-FAM (A_max).
-
Calculation of the Degree of Labeling (DOL)
The following equations are used to calculate the DOL from the measured absorbance values.
Step 1: Calculate the molar concentration of the protein.
The concentration of the protein is determined from the absorbance at 280 nm, corrected for the absorbance of 5-FAM at this wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
[Protein] (M) = (Corrected A₂₈₀ / ε_protein) × Dilution Factor
Where:
-
A₂₈₀ is the measured absorbance of the conjugate at 280 nm.
-
A_max is the measured absorbance of the conjugate at the λmax of 5-FAM.
-
CF is the correction factor for 5-FAM at 280 nm (0.178).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to the protein being labeled. For example, the molar extinction coefficient of IgG is approximately 210,000 M⁻¹cm⁻¹.
-
Dilution Factor is the factor by which the sample was diluted prior to measurement.
Step 2: Calculate the molar concentration of the 5-FAM dye.
The concentration of the dye is calculated from its absorbance at its λmax.
-
[Dye] (M) = (A_max / ε_dye) × Dilution Factor
Where:
-
A_max is the measured absorbance of the conjugate at the λmax of 5-FAM.
-
ε_dye is the molar extinction coefficient of 5-FAM at its λmax (83,000 M⁻¹cm⁻¹).
-
Dilution Factor is the same dilution factor used in the protein concentration calculation.
Step 3: Calculate the Degree of Labeling (DOL).
The DOL is the molar ratio of the dye to the protein.
-
DOL = [Dye] / [Protein]
Interpreting the DOL
The optimal DOL can vary depending on the specific application and the biomolecule being labeled.
-
For many applications, a DOL between 2 and 10 is considered optimal for antibodies.
-
A DOL that is too low may result in a weak fluorescent signal.
-
A DOL that is too high can lead to fluorescence quenching and may potentially interfere with the biological activity of the protein.
Data Summary Table
The following table provides a template for recording and organizing the data for DOL calculation.
| Parameter | Value | Units |
| Measured Absorbance | ||
| A₂₈₀ | ||
| A_max | ||
| Constants | ||
| ε_protein | M⁻¹cm⁻¹ | |
| ε_dye | 83,000 | M⁻¹cm⁻¹ |
| Correction Factor (CF) | 0.178 | |
| Calculations | ||
| Dilution Factor | ||
| Corrected A₂₈₀ | ||
| [Protein] | M | |
| [Dye] | M | |
| Degree of Labeling (DOL) |
Conclusion
This application note provides a detailed protocol and the necessary parameters for the accurate determination of the Degree of Labeling for 5-FAM conjugates. By following these guidelines, researchers can ensure the quality and consistency of their fluorescently labeled biomolecules, leading to more reliable and reproducible experimental results.
References
Optimal Buffer Conditions for 5-FAM Amine Labeling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for optimizing the buffer conditions for labeling primary amines with 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE). Adherence to these guidelines is critical for achieving high conjugation efficiency and ensuring the reproducibility of your results.
Introduction
5-FAM SE is a widely used amine-reactive fluorescent dye that covalently attaches to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The reaction involves the formation of a stable amide bond between the succinimidyl ester of 5-FAM and the primary amine of the target molecule. The efficiency of this labeling reaction is highly dependent on the reaction conditions, particularly the pH and composition of the buffer.
The primary challenge in amine labeling is the competing hydrolysis of the NHS ester, which becomes more pronounced at higher pH values. Therefore, the selection of an appropriate buffer system is crucial to balance the reactivity of the primary amines with the stability of the NHS ester.
Key Buffer Parameters
Several factors must be considered when preparing the buffer for a 5-FAM amine labeling reaction:
-
pH: The pH of the reaction buffer is the most critical parameter. The optimal pH range for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1][2] In this range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is manageable. At lower pH, the amine groups are protonated and less reactive, and at higher pH, the hydrolysis of the NHS ester predominates, leading to lower labeling efficiency.[1][2]
-
Buffer Composition: The choice of buffering agent is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the 5-FAM SE.[3] Recommended buffers include sodium bicarbonate and sodium borate.
-
Buffer Concentration: A buffer concentration of 50-100 mM is generally recommended to maintain a stable pH throughout the reaction.
-
Additives: The presence of other nucleophiles, such as sodium azide in high concentrations, can interfere with the labeling reaction and should be avoided. If your sample contains interfering substances, a buffer exchange step is necessary prior to labeling.
Quantitative Data on Labeling Efficiency
The following table summarizes the impact of different buffer conditions on the degree of labeling (DOL) of Bovine Serum Albumin (BSA) with 5-FAM SE.
| Buffer System | pH | Molar Ratio (Dye:Protein) | Incubation Time | Degree of Labeling (DOL) | Reference |
| 0.1 M Sodium Bicarbonate | 9.0 | 6.5:1 | 1 hour | 1.1 | |
| Phosphate Buffered Saline (PBS) | 7.4 | 6.5:1 | 4 hours | 0.9 |
Note: The higher DOL in sodium bicarbonate buffer at pH 9.0, despite a shorter incubation time, highlights the significant influence of pH on the reaction rate.
Experimental Protocols
Protocol 1: Labeling of Proteins with 5-FAM SE
This protocol is a general guideline for labeling proteins with 5-FAM SE. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
5-FAM SE
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 50 mM Sodium Borate, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the protein solution contains Tris, glycine, or other primary amines, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
5-FAM SE Stock Solution Preparation:
-
Allow the vial of 5-FAM SE to equilibrate to room temperature before opening.
-
Dissolve the 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add the 5-FAM SE stock solution to the protein solution. A molar excess of 5-FAM SE is typically required, with a starting point of a 10- to 20-fold molar excess. The optimal ratio should be determined experimentally.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove unreacted 5-FAM SE and byproducts by size-exclusion chromatography using a column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for 5-FAM).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of 5-FAM at 280 nm.
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides with 5-FAM SE
This protocol is designed for labeling oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
5-FAM SE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Tetraborate, pH 8.5
-
Purification method (e.g., HPLC, gel electrophoresis)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a suitable concentration.
-
-
5-FAM SE Stock Solution Preparation:
-
Prepare a fresh stock solution of 5-FAM SE in anhydrous DMSO as described in Protocol 1.
-
-
Labeling Reaction:
-
Add a molar excess of the 5-FAM SE stock solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye using a suitable method such as reverse-phase HPLC or preparative gel electrophoresis.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for 5-FAM Amine Labeling of Proteins
Caption: A streamlined workflow for protein labeling with 5-FAM SE.
Logical Relationship of Buffer Parameters for Optimal Labeling
Caption: Interplay of buffer parameters for successful 5-FAM labeling.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with 5-FAM Amine
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low labeling efficiency with 5-FAM (5-Carboxyfluorescein) amine and its amine-reactive derivatives like 5-FAM-SE (Succinimidyl Ester).
Frequently Asked Questions (FAQs)
Q1: What is 5-FAM amine and how does it label molecules?
A1: 5-FAM (5-Carboxyfluorescein) is a popular green fluorescent dye. For labeling, it is typically used as an amine-reactive derivative, most commonly a succinimidyl ester (SE) or isothiocyanate (FITC). These reactive groups readily couple with primary amines (-NH₂) present on target biomolecules, such as the lysine residues and the N-terminus of proteins, to form stable covalent bonds.[1][2][3] The succinimidyl ester forms a stable amide bond, which is generally more resistant to hydrolysis than the thiourea bond formed by FITC.[4]
Q2: What are the most common causes of low 5-FAM labeling efficiency?
A2: Low labeling efficiency with 5-FAM amine-reactive dyes can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-dependent.[5]
-
Presence of competing amines: Buffers or other substances containing primary amines will compete with the target molecule for the dye.
-
Hydrolysis of the reactive dye: 5-FAM succinimidyl ester is moisture-sensitive and can be hydrolyzed, rendering it inactive.
-
Low protein concentration: The concentration of the target molecule can significantly impact the reaction kinetics.
-
Inappropriate dye-to-protein molar ratio: Both too little and too much dye can lead to poor results.
Q3: Can I use a Tris-based buffer for my labeling reaction?
A3: No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will react with the 5-FAM succinimidyl ester, reducing the amount of dye available to label your target protein and significantly lowering the labeling efficiency.
Q4: How should I store my 5-FAM amine-reactive dye?
A4: 5-FAM succinimidyl ester is sensitive to moisture and light. It should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent hydrolysis. When preparing to use the dye, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) should be used immediately or stored in small aliquots at -20°C for a short period.
Troubleshooting Guide
Problem: Low Degree of Labeling (DOL)
This guide will help you systematically troubleshoot the potential causes of low labeling efficiency.
1. Verify Reaction Buffer Conditions
-
pH: The optimal pH for the reaction between a succinimidyl ester and a primary amine is between 8.3 and 8.5. At a lower pH, the amine group is protonated and less reactive. At a higher pH, the rate of hydrolysis of the succinimidyl ester increases, reducing its availability to react with the protein.
-
Buffer Composition: Ensure your buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate. If your protein is in a Tris-based buffer, it must be exchanged into an amine-free buffer before labeling.
Table 1: Recommended Buffers for 5-FAM Labeling
| Buffer | Concentration | pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer. |
| Sodium Borate | 0.1 M | 8.5 | Another suitable alternative. |
| Phosphate Buffer | 0.1 M | 8.3 - 8.5 | Can also be used. |
2. Assess Dye Quality and Handling
-
Dye Activity: The 5-FAM succinimidyl ester can hydrolyze if exposed to moisture. Use a fresh vial of the dye if possible, or one that has been stored properly.
-
Solvent: Dissolve the dye in high-quality, anhydrous DMSO or DMF immediately before use. Ensure the solvent is free of amines; old DMF can degrade to form dimethylamine, which will react with the dye.
3. Optimize Reactant Concentrations and Ratios
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be between 2 and 10 mg/mL. Low protein concentrations can significantly reduce labeling efficiency.
-
Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein should be determined empirically for each specific protein. A common starting point is a 10- to 20-fold molar excess of the dye. An insufficient amount of dye will result in a low degree of labeling, while an excessive amount can lead to protein precipitation or fluorescence quenching.
Table 2: Starting Molar Ratios for Optimization
| Dye:Protein Molar Ratio | Expected Outcome |
| 5:1 | Low to moderate labeling |
| 10:1 | Moderate to high labeling (good starting point) |
| 20:1 | High labeling (risk of over-labeling and precipitation) |
4. Review Reaction Time and Temperature
-
Incubation: A typical labeling reaction is carried out for 1 hour at room temperature. Alternatively, the reaction can be performed overnight at 4°C, which may be beneficial for sensitive proteins.
Experimental Protocols
Protocol 1: Standard Protein Labeling with 5-FAM Succinimidyl Ester
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of 5-FAM, SE to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the calculated amount of the 5-FAM, SE stock solution to the protein solution while gently vortexing. Aim for a 10-fold molar excess of dye to protein as a starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for 5-FAM, which is approximately 494 nm (A₄₉₄).
-
-
Calculate DOL:
-
First, calculate the molar concentration of the protein:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for FAM, this is approximately 0.17).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Then, calculate the DOL:
-
DOL = A₄₉₄ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of 5-FAM at ~494 nm (approximately 75,000 M⁻¹cm⁻¹).
-
-
-
Visualizations
Caption: Chemical reaction pathway for labeling a protein with 5-FAM, SE.
Caption: Experimental workflow for 5-FAM amine labeling of proteins.
References
Technical Support Center: Optimizing 5-FAM Amine Conjugation
Welcome to the technical support center for optimizing dye-to-protein ratios for 5-Carboxyfluorescein (5-FAM) amine conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal labeling of their proteins for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for 5-FAM conjugation?
There is no single optimal molar ratio for all protein conjugations with 5-FAM. The ideal ratio depends on several factors, including the specific protein's molecular weight, the number of available primary amines (lysine residues and the N-terminus), and the desired Degree of Labeling (DOL).[1] A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1] For antibodies like IgG, a starting molar ratio of 10:1 is often recommended.[2] However, it is crucial to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for your specific protein and application.[3]
Q2: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS) or Fluorophore-to-Protein (F/P) ratio, represents the average number of dye molecules conjugated to a single protein molecule.[4] It is a critical parameter for ensuring the quality and reproducibility of fluorescently labeled proteins. An optimal DOL is crucial for the following reasons:
-
Under-labeling: Results in a weak fluorescent signal, reducing the sensitivity of the assay.
-
Over-labeling: Can lead to several detrimental effects, including:
-
Fluorescence quenching: Reduced signal intensity due to the close proximity of multiple dye molecules.
-
Protein precipitation: Excessive labeling can alter the protein's solubility.
-
Loss of biological activity: Modification of lysine residues within the protein's active or binding sites can impair its function.
-
For most antibodies, the optimal DOL is typically between 2 and 10.
Q3: How do I calculate the Degree of Labeling (DOL)?
The DOL is determined spectrophotometrically after removing all non-conjugated dye. You will need to measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance of 5-FAM (approximately 494 nm).
The calculation involves the following steps:
-
Purify the conjugate: It is essential to remove all free dye using methods like gel filtration (e.g., Sephadex G-25) or dialysis.
-
Measure absorbance: Record the A280 and A494 of the purified conjugate.
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A280 - (A494 × CF)] / ε_protein
-
-
Calculate the DOL:
-
DOL = A494 / (ε_dye × Protein Concentration (M))
-
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (for 5-FAM, this is approximately 0.17).
-
ε_protein is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of 5-FAM at ~494 nm (approximately 75,000 M⁻¹cm⁻¹).
Q4: What are the critical parameters for a successful 5-FAM conjugation reaction?
Several factors can influence the success of your labeling reaction:
-
Protein Concentration: For optimal labeling efficiency, the protein concentration should be at least 2 mg/mL. Lower concentrations can significantly reduce labeling efficiency.
-
Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the 5-FAM NHS ester. Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are commonly used.
-
pH: The reaction of the N-hydroxysuccinimide (NHS) ester of 5-FAM with primary amines is highly pH-dependent. The optimal pH range is typically 8.0 to 9.0. A common recommendation is to use a buffer at pH 8.5 ± 0.5.
-
Reaction Time and Temperature: Labeling is typically carried out for 1 hour at room temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency (Low DOL) | Suboptimal pH of the reaction buffer. The primary amines on the protein are protonated at lower pH values and are less available for reaction. | Ensure the reaction buffer pH is within the optimal range of 8.0-9.0. |
| Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with the protein for the dye. | Dialyze the protein against an amine-free buffer like PBS before labeling. | |
| Low protein concentration. The reaction kinetics are concentration-dependent. | Concentrate the protein to at least 2 mg/mL. | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of 5-FAM in the reaction. | |
| Hydrolyzed/inactive 5-FAM NHS ester. The NHS ester is moisture-sensitive. | Prepare the dye stock solution in anhydrous DMSO immediately before use. Store the solid dye desiccated at -20°C and protected from light. | |
| Protein Precipitation During or After Labeling | High dye-to-protein ratio. Excessive labeling can alter the protein's solubility and lead to aggregation. | Reduce the dye-to-protein molar ratio. Perform small-scale trial reactions to find the optimal ratio. |
| High concentration of organic solvent. The dye is typically dissolved in DMSO or DMF. | Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). Add the dye stock solution to the protein solution slowly while gently vortexing. | |
| Suboptimal buffer conditions. The protein may be unstable at the reaction pH. | Ensure the buffer composition and pH are appropriate for the stability of your specific protein. | |
| Reaction temperature. | Perform the labeling reaction at a lower temperature (e.g., 4°C). | |
| Loss of Protein Activity | Labeling of critical lysine residues. Modification of amines in the active site or binding domains can impair function. | Reduce the dye-to-protein molar ratio to decrease the overall DOL. |
| Protein denaturation. | Ensure gentle mixing during the reaction and avoid harsh conditions. | |
| Inconsistent Labeling Results | Variability in reaction conditions. | Standardize all parameters, including protein and dye concentrations, buffer pH, reaction time, and temperature. |
| Inaccurate determination of protein concentration. | Use a reliable method to determine the initial protein concentration. | |
| Incomplete removal of free dye. | Ensure thorough purification of the conjugate before DOL calculation and downstream applications. |
Experimental Protocols
General Protocol for 5-FAM Amine Conjugation
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
5-FAM, succinimidyl ester (SE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO to a concentration of 10 mM. Mix well by vortexing.
-
-
Perform the Conjugation Reaction:
-
Slowly add the calculated volume of the 5-FAM SE stock solution to the protein solution while gently stirring or vortexing. The recommended starting molar ratio is 10:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 494 nm.
-
Calculate the DOL using the formulas provided in the FAQ section.
-
-
Store the Labeled Protein:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like 0.1% sodium azide or aliquoting and storing at -20°C.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for 5-FAM amine conjugation.
Key Parameters and Recommendations
| Parameter | Recommended Value | Reference(s) |
| Starting Dye:Protein Molar Ratio | 10:1 to 20:1 | |
| Optimal DOL for Antibodies | 2 - 10 | |
| Protein Concentration | ≥ 2 mg/mL | |
| Reaction Buffer | Amine-free (e.g., PBS, Carbonate/Bicarbonate) | |
| Reaction pH | 8.0 - 9.0 | |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature | |
| 5-FAM Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ at ~494 nm | |
| 5-FAM Correction Factor (CF) at 280 nm | ~0.17 |
References
solving 5-FAM amine solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with 5-FAM (5-Carboxyfluorescein) amine solubility in aqueous solutions during experimental workflows.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving 5-FAM amine, leading to precipitation and impacting the efficiency of downstream applications such as bioconjugation. The following guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Diagram: Troubleshooting Workflow for 5-FAM Amine Dissolution
Caption: A step-by-step workflow for dissolving 5-FAM amine.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a 5-FAM amine stock solution?
A1: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of 5-FAM amine.[1][2][3][4] Methanol can also be used.[3] It is crucial to use anhydrous solvents as the presence of moisture can lead to hydrolysis of the reactive dye, reducing its labeling efficiency.
Q2: I am seeing precipitation when I add my 5-FAM amine stock solution to my aqueous buffer. What should I do?
A2: Precipitation upon addition to an aqueous buffer is a common issue. Here are several steps to address this:
-
Check the pH of your buffer: 5-Carboxyfluorescein is more soluble in aqueous solutions with a pH greater than 6. For bioconjugation reactions, a pH of 7.2-8.5 is often recommended.
-
Add the stock solution slowly: Add the concentrated organic stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Lower the final concentration: The final concentration of 5-FAM amine in the aqueous solution may be too high. Try reducing the working concentration.
-
Consider a co-solvent: For some applications, including a small percentage of an organic solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility. For instance, 5(6)-Carboxyfluorescein has a solubility of approximately 0.5 mg/mL in a 1:1 solution of ethanol and PBS (pH 7.2).
Q3: Can I dissolve 5-FAM amine directly in an aqueous buffer?
A3: While 5-FAM is reported to be soluble in water, especially at a pH above 6, it is generally not recommended to dissolve it directly in an aqueous buffer, particularly for high concentrations. The solubility in purely aqueous solutions can be low and unpredictable. The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the desired aqueous buffer.
Q4: What is the recommended storage condition for a 5-FAM amine stock solution?
A4: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can degrade the compound. When stored properly, the stock solution should be stable for several months.
Q5: Are there any buffer components I should avoid when working with 5-FAM amine for conjugation?
A5: Yes. If you are using an amine-reactive form of 5-FAM (like an NHS ester) for conjugation, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with your target molecule for reaction with the dye, significantly reducing the labeling efficiency. Suitable buffers include phosphate-buffered saline (PBS), carbonate, and borate buffers.
Data Presentation: 5-FAM Amine Solubility
| Solvent | Solubility | Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Good solubility. | Recommended for preparing concentrated stock solutions. Use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Good solubility. | Another excellent choice for stock solutions. Use anhydrous grade. |
| Methanol | Good solubility. | Can be used as an alternative to DMSO and DMF. |
| Ethanol | Soluble. | Can be used for stock solutions and as a co-solvent in aqueous buffers. |
| Aqueous Solutions | ||
| Water | Soluble at pH > 6. | Direct dissolution can be challenging; preparing a stock in an organic solvent is recommended. |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL (for 5(6)-Carboxyfluorescein). | Demonstrates the use of a co-solvent to improve aqueous solubility. |
Experimental Protocols
Protocol: Preparation of a 10 mM 5-FAM Amine Stock Solution in DMSO
Materials:
-
5-FAM amine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of 5-FAM amine and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: Carefully weigh out the desired amount of 5-FAM amine powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 5.11 mg of 5-FAM amine (assuming a molecular weight of ~511 g/mol for the hydrochloride salt).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the 5-FAM amine powder.
-
Vortex to Dissolve: Cap the vial tightly and vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Diagram: Factors Influencing 5-FAM Amine Aqueous Solubility
Caption: Relationship between key factors and 5-FAM amine solubility.
References
Technical Support Center: Minimizing Background Fluorescence in FAM-Labeled Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence when working with 6-carboxyfluorescein (FAM) and other structurally similar dyes like fluorescein.
Troubleshooting Guide & FAQs
High background fluorescence can obscure your specific signal, leading to low signal-to-noise ratios and unreliable data.[1][2] This guide addresses the most common causes and provides actionable solutions.
Q1: What are the primary sources of high background fluorescence?
High background fluorescence can originate from several sources, which can be broadly categorized as intrinsic to the sample or related to the experimental reagents and protocol.
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Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, riboflavin, and lipofuscin.[3][4] This is often more pronounced in the blue-to-green region of the spectrum where FAM emits.[5] Aldehyde fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.
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Nonspecific Binding: The fluorescent probe (e.g., a FAM-labeled antibody or oligonucleotide) may bind to off-target sites or surfaces. This can be caused by using too high a concentration of the probe.
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Unbound Fluorophore: Residual, unbound FAM dye that was not adequately removed during purification or washing steps is a major contributor to background signal.
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Reagent and Vessel Fluorescence: Components in the cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent. Additionally, plastic-bottom dishes and plates often fluoresce more brightly than glass-bottom vessels.
Q2: My unstained control sample is showing a high background. What is the cause and how can I fix it?
If an unstained control sample shows fluorescence, the issue is autofluorescence from the cells or tissue itself. Here are several strategies to mitigate this:
-
Chemical Quenching:
-
Sodium Borohydride: Treatment with a fresh 0.1% solution of sodium borohydride (NaBH₄) in PBS for 10-15 minutes can reduce autofluorescence induced by aldehyde fixatives.
-
Sudan Black B: This reagent is effective at quenching lipofuscin-based autofluorescence.
-
Commercial Reagents: Products like TrueVIEW™ and EverBrite TrueBlack® are designed to quench autofluorescence from multiple sources, including lipofuscin.
-
-
Fixation Method:
-
Minimize the duration of fixation with aldehyde-based fixatives.
-
Consider switching to an organic solvent fixative like ice-cold methanol or ethanol, especially for cell surface markers.
-
-
Sample Preparation: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which contain autofluorescent heme groups.
Q3: How can I reduce background caused by my FAM-labeled antibody or probe?
Background originating from the fluorescent probe is typically due to nonspecific binding or excess unbound dye.
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Optimize Probe Concentration: Titrate your primary and secondary antibodies (or your FAM-labeled probe) to find the lowest concentration that still provides a strong specific signal. Excessive antibody concentrations are a common cause of high background.
-
Improve Washing Steps: Increase the number, duration, and volume of wash steps after incubation with the fluorescent probe to thoroughly remove unbound molecules. Including a mild detergent like Tween-20 in the wash buffer can also help.
-
Enhance Blocking: Insufficient blocking of nonspecific binding sites can lead to high background. Increase the blocking incubation time or try a different blocking agent. For immunofluorescence, using a normal serum from the same species that the secondary antibody was raised in is often effective.
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Purify Your Probe: Ensure your FAM-labeled oligonucleotide or antibody is highly purified to remove any free, unconjugated FAM dye. Methods like HPLC are effective for this.
Q4: Can my imaging buffer or media be contributing to the background? How do I optimize it?
Yes, the buffer and media composition can significantly impact background fluorescence.
-
Use Imaging-Specific Media: For live-cell imaging, switch to a phenol red-free medium. Specialized media like FluoroBrite™ are formulated for low autofluorescence.
-
Reduce Serum: Fetal bovine serum (FBS) is a source of autofluorescence. If possible, reduce its concentration or replace it with a different protein source like bovine serum albumin (BSA) during the experiment.
-
Add Photostabilizers: The addition of certain compounds to the buffer can enhance fluorophore performance. For example, potassium iodide (KI) has been shown to enhance the brightness and photostability of green-emitting dyes.
-
Use Antifade Reagents: Especially for fixed samples, use a mounting medium containing an antifade reagent (e.g., Trolox, L-Ascorbic acid) to protect the FAM signal from photobleaching and reduce background noise.
The following table summarizes the impact of different media supplements on the signal-to-blank ratio in a cell-based fluorescence assay.
| Media Condition | Signal-to-Blank (S/B) Ratio | Percent Decrease from Optimal |
| Base Media (Low Autofluorescence) | 18.5 | 0% |
| Base Media + 5% Serum | 15.0 | 18.9% |
| Base Media + 10% Serum | 12.5 | 32.4% |
| Base Media + Phenol Red | 10.2 | 44.9% |
| Base Media + Phenol Red + 10% Serum | 7.8 | 57.8% |
| Data is illustrative, based on principles described in cited literature. |
Q5: What instrument settings should I check to minimize background?
Proper instrument setup is crucial for maximizing the signal-to-noise ratio.
-
Choose the Right Filters: Ensure your excitation and emission filters are a good match for FAM's spectral profile (Excitation max ~495 nm, Emission max ~520 nm). Using high-quality, narrow bandpass filters can help reject stray light and autofluorescence.
-
Optimize Exposure Time and Gain: Use the lowest possible exposure time and gain/voltage settings that still allow for clear detection of your specific signal. This minimizes the detection of camera noise and faint background fluorescence.
-
Run Controls: Always image a negative control (e.g., secondary antibody only) to identify nonspecific binding of the secondary antibody. An unstained sample control is essential for assessing the level of autofluorescence.
Experimental Protocols & Workflows
Protocol 1: Reducing Aldehyde-Induced Autofluorescence
This protocol is for treating fixed cells or tissue sections to reduce background caused by glutaraldehyde or paraformaldehyde fixation.
-
Sample Preparation: Perform your standard fixation and permeabilization protocol.
-
Prepare Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold phosphate-buffered saline (PBS).
-
Safety Note: Handle NaBH₄ with care in a well-ventilated area.
-
-
Incubation: After fixation, wash the samples twice with PBS. Then, incubate the samples in the freshly prepared NaBH₄ solution for 15 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard blocking and fluorescent labeling protocol.
Protocol 2: Purification of FAM-Labeled Oligonucleotides via HPLC
This protocol describes the purification of a FAM-labeled oligonucleotide from a crude synthesis mixture using ion-pair reversed-phase HPLC to remove failure sequences and free dye.
-
Column and Buffers:
-
Column: C18 reversed-phase column.
-
Buffer A: Aqueous solution of an ion-pairing agent (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
Buffer B: Acetonitrile.
-
-
Sample Preparation: Resuspend the crude oligonucleotide synthesis product in Buffer A.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the dissolved sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration. The more hydrophobic, full-length FAM-labeled oligonucleotide will elute later than the unlabeled failure sequences.
-
-
Fraction Collection: Monitor the column eluent at both 260 nm (for DNA) and 495 nm (for FAM). Collect the peak that absorbs at both wavelengths, which corresponds to the purified, FAM-labeled product.
-
Desalting: Remove the ion-pairing agent and solvent from the collected fraction using a suitable desalting method, such as ethanol precipitation or a desalting column.
Troubleshooting Workflow
If you are experiencing high background, follow this logical workflow to diagnose and solve the issue.
Factors Contributing to Background Fluorescence
The diagram below illustrates the relationship between different sources of noise that contribute to the overall background signal, obscuring the true signal from the FAM-labeled target.
References
effect of pH on 5-FAM amine conjugation efficiency
This guide provides troubleshooting advice and frequently asked questions regarding the effect of pH on the efficiency of 5-FAM (5-Carboxyfluorescein) amine conjugation reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating 5-FAM NHS ester to a primary amine?
The optimal pH for 5-FAM N-hydroxysuccinimide (NHS) ester conjugation to primary amines (e.g., on proteins or peptides) is between 8.3 and 8.5.[1][2] This pH range provides a crucial balance between two competing factors: the availability of a reactive amine and the stability of the 5-FAM NHS ester.
Q2: Why is a slightly basic pH required for the conjugation reaction?
The reaction between a 5-FAM NHS ester and a primary amine is a nucleophilic acyl substitution. For the primary amine (-NH2) to act as an effective nucleophile, it must be in a deprotonated state. At acidic or neutral pH, primary amines are largely protonated (-NH3+), which renders them unreactive towards the NHS ester.[1] A basic pH shifts the equilibrium towards the deprotonated, reactive form of the amine.
Q3: What happens if the pH is too high (e.g., above 9.0)?
While a higher pH increases the concentration of deprotonated amines, it also significantly accelerates the hydrolysis of the 5-FAM NHS ester.[1][3] In this competing reaction, water molecules attack the NHS ester, converting it to an unreactive carboxylic acid. This rapid inactivation of the dye leads to a lower conjugation efficiency.
Q4: Can I use a Tris-based buffer for my labeling reaction?
It is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the 5-FAM NHS ester, leading to significantly lower labeling efficiency.
Q5: How should I prepare my protein for labeling?
Your protein solution should be free of any amine-containing substances or stabilizers like Tris, glycine, or ammonium ions. If your protein is in such a buffer, it should be dialyzed against a suitable non-amine buffer like phosphate-buffered saline (PBS) or borate buffer at a pH of 7.2-7.5 before adjusting the pH for the labeling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Sub-optimal pH: The reaction pH was too low (below 8.0), resulting in protonated, unreactive amines. | Adjust the pH of your protein solution to 8.3-8.5 using 1 M sodium bicarbonate or a borate buffer. |
| Dye Hydrolysis: The reaction pH was too high (above 9.0), or the reaction was carried out in an aqueous buffer for too long, causing the 5-FAM NHS ester to hydrolyze before it could react with the amine. | Perform the conjugation reaction promptly after preparing the dye solution and maintain the pH within the optimal 8.3-8.5 range. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this may require a longer incubation time. | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris) or other components in the protein solution contained primary amines. | Dialyze the protein against an amine-free buffer (e.g., PBS, borate buffer) prior to labeling. | |
| Low Protein Concentration: The concentration of the protein was too low, which can reduce conjugation efficiency. | For optimal results, the protein concentration should be between 2-10 mg/mL. | |
| Protein Precipitation During Labeling | High Dye-to-Protein Ratio: An excessive amount of 5-FAM was used. | Optimize the molar ratio of 5-FAM to protein. A common starting point is a 10- to 20-fold molar excess of the dye. |
| Organic Solvent Concentration: The 5-FAM stock solution (typically in DMSO or DMF) was added at too high a volume relative to the aqueous protein solution. | Use a concentrated stock of 5-FAM to minimize the volume of organic solvent added to the reaction mixture. | |
| Inconsistent Results | pH Drift During Reaction: Hydrolysis of the NHS ester can release N-hydroxysuccinimide and a carboxylic acid, which can lower the pH of a poorly buffered solution. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M sodium bicarbonate or 50 mM borate buffer) to maintain a stable pH throughout the reaction. |
Data Presentation
The efficiency of the 5-FAM amine conjugation is a trade-off between amine reactivity and NHS ester stability, both of which are pH-dependent.
Table 1: Influence of pH on Amine Reactivity and NHS Ester Hydrolysis
| pH | Primary Amine State | NHS Ester Stability | Conjugation Efficiency |
| < 7.0 | Mostly protonated (-NH3+), poor nucleophile | High (slow hydrolysis) | Very Low |
| 7.0 - 8.0 | Increasing fraction of deprotonated (-NH2) amine | Moderate | Moderate |
| 8.3 - 8.5 | Optimal balance of deprotonated amine | Sufficient for reaction | Optimal |
| > 9.0 | Mostly deprotonated (-NH2), good nucleophile | Low (rapid hydrolysis) | Low to Moderate |
Table 2: Half-life of a Typical NHS Ester in Aqueous Solution at Different pH Values
This table illustrates the competing hydrolysis reaction. Note that while this data is for a generic NHS-ester, the principle applies to 5-FAM NHS ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol: Optimizing pH for 5-FAM Labeling of a Protein
This protocol provides a method to determine the optimal pH for your specific protein and experimental conditions.
1. Materials:
- Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M phosphate buffer)
- 5-FAM NHS ester
- Anhydrous DMSO
- Reaction Buffers:
- 0.1 M Phosphate buffer, pH 7.5
- 0.1 M Sodium bicarbonate buffer, pH 8.0
- 0.1 M Sodium bicarbonate buffer, pH 8.5
- 0.1 M Sodium bicarbonate buffer, pH 9.0
- Desalting columns for purification
- Spectrophotometer
2. Procedure:
- Prepare 5-FAM Stock Solution: Dissolve the 5-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- Prepare Protein Samples: Aliquot your protein solution into four separate reaction tubes. Adjust the buffer of each tube to one of the reaction buffers listed above (pH 7.5, 8.0, 8.5, and 9.0).
- Initiate Conjugation Reaction:
- Calculate the volume of 5-FAM stock solution needed for a 10- to 20-fold molar excess relative to the protein in each tube.
- Slowly add the calculated volume of 5-FAM stock solution to each protein sample while gently vortexing.
- Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.
- Purification: Purify the 5-FAM-protein conjugate from unreacted dye using a desalting column, eluting with PBS (pH 7.4).
- Analysis:
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for 5-FAM).
- Calculate the Degree of Labeling (DOL) for each pH condition using the following formula: DOL = (A_max_ of conjugate × Molar mass of protein) / (ε_dye_ × (A_280_ of conjugate - A_max_ × CF)) × Protein concentration (mg/mL)
- Where:
- A_max_ is the absorbance at ~494 nm.
- A_280_ is the absorbance at 280 nm.
- Molar mass of protein is in g/mol .
- ε_dye_ is the molar extinction coefficient of 5-FAM (~70,000 cm⁻¹M⁻¹).
- CF is the correction factor for the absorbance of the dye at 280 nm (~0.3).
- Compare Results: Create a table or graph to compare the DOL at each pH to determine the optimal condition for your protein.
Visualizations
References
long-term storage and stability of 5-FAM amine conjugates
Technical Support Center: 5-FAM Amine Conjugates
Welcome to the technical support center for 5-FAM (5-Carboxyfluorescein) amine conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting of these fluorescently labeled molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 5-FAM amine conjugates?
A1: For optimal long-term stability, 5-FAM amine conjugates should be stored under the following conditions:
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Temperature: Store at -20°C or -80°C.[1][2][3] For lyophilized (solid) conjugates, some suppliers suggest +4°C is acceptable for up to 12 months if kept desiccated.[4]
-
Form: Lyophilized (dry) solid form is preferred over solutions to prevent hydrolysis and microbial growth.
-
Light: Protect from light at all times by using amber vials or wrapping containers in foil.[1] Fluorescein and its derivatives are susceptible to photobleaching, an irreversible loss of fluorescence upon light exposure.
-
Moisture: Store in a desiccated environment to prevent hydrolysis, especially for amine-reactive forms.
Q2: How should I store 5-FAM amine conjugate solutions for short-term and long-term use?
A2: Storage recommendations for solutions depend on the duration:
-
Short-term (up to 4 weeks): Store at 4°C, protected from light.
-
Long-term (months): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Adding a cryoprotectant like glycerol (up to 50%) can help stabilize protein conjugates during freezing.
Q3: What is the effect of pH on the stability and fluorescence of my 5-FAM conjugate?
A3: The fluorescence of 5-FAM is highly pH-sensitive.
-
Optimal pH: It exhibits maximum, stable fluorescence in a neutral to slightly alkaline pH range of 7.0 to 8.5.
-
Acidic pH: Below pH 6, fluorescence intensity decreases significantly as the molecule becomes non-fluorescent.
-
High pH: At pH levels above 8.5, deprotonation can also lead to a loss of fluorescence.
-
Reversibility: This pH-dependent fluorescence loss is generally reversible when the conjugate is returned to the optimal pH range (7.0-7.5). For storage, use a buffer within a pH range of 6.5-8.5.
Q4: Are 5-FAM conjugates more stable than FITC conjugates?
A4: Yes. Conjugates prepared with amine-reactive 5-FAM (carboxyfluorescein succinimidyl esters) form carboxamide bonds, which are more resistant to hydrolysis than the thiourea bonds formed by FITC (fluorescein isothiocyanate). This results in conjugates with superior stability, which are less prone to deterioration over time.
Troubleshooting Guide
Issue 1: Weak or no fluorescent signal from my stored conjugate.
| Possible Cause | Solution |
| Photobleaching | Ensure the conjugate has been rigorously protected from light during all stages of storage and handling. When imaging, minimize light exposure time and intensity. |
| Degradation | Verify that the conjugate was stored at the correct temperature (-20°C or -80°C) and that freeze-thaw cycles were minimized by preparing single-use aliquots. Consider assessing conjugate integrity via HPLC or SDS-PAGE. |
| Incorrect pH | Check the pH of your experimental buffer. Ensure it is within the optimal range for 5-FAM fluorescence (pH 7.0-8.5). Adjust the buffer pH if necessary. |
| Low Concentration | The concentration of your conjugate may be too low for detection. Nanomolar concentrations are often required for a good signal-to-noise ratio. Verify the concentration using UV-Vis spectroscopy. |
Issue 2: My fluorescent signal decreases rapidly during my experiment.
| Possible Cause | Solution |
| Photobleaching | This is the most common cause of signal loss during observation. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent in your mounting medium for microscopy applications. |
| Oxidative Stress | The presence of reactive oxygen species (ROS) in your sample can accelerate photobleaching. If applicable to your system, consider adding an antioxidant like Vitamin C. |
| High Fluorophore Density | If your protein or oligonucleotide is labeled with too many 5-FAM molecules, self-quenching can occur, where the fluorophores interact and reduce the overall fluorescence. Aim for a lower degree of labeling (DOL). |
Issue 3: I see a change in the emission spectrum of my conjugate.
| Possible Cause | Solution |
| Environmental Changes | The fluorescence emission of 5-FAM can be influenced by changes in the local environment, such as solvent polarity or binding to a target molecule. This may not necessarily indicate degradation. |
| pH Fluctuation | A shift in pH can alter the ionization state of the fluorophore, potentially causing a spectral shift. Maintain a stable, buffered pH throughout your experiment. |
| Degradation Product | In some specific deprotection chemistries (e.g., using methylamine for oligonucleotides), a side reaction can create a non-fluorescent impurity with a different chromatographic profile. If this is suspected, use an alternative deprotection agent like ammonium hydroxide. |
Data Presentation: Storage Condition Stability
The following tables summarize recommended storage conditions based on manufacturer datasheets and stability studies.
Table 1: Recommended Storage Conditions for 5-FAM and its Conjugates
| Form | Duration | Temperature | Conditions | Reference |
| Solid / Lyophilized | Long-term (up to 24 months) | -20°C | Protect from light, keep desiccated. | |
| Solid / Lyophilized | Long-term (up to 12 months) | +4°C | Must be stored under desiccating conditions. | |
| Stock Solution in DMSO | Long-term (up to 6 months) | -80°C | Protect from light, use anhydrous DMSO. | |
| Stock Solution in DMSO | Short-term (up to 1 month) | -20°C | Protect from light. | |
| Aqueous Buffer | Long-term (months) | -20°C or -80°C | Aliquot to avoid freeze-thaw, protect from light. | |
| Aqueous Buffer | Short-term (up to 4 weeks) | +4°C | Protect from light, consider a preservative. |
Table 2: Influence of Experimental Conditions on 5-FAM Fluorescence
| Parameter | Condition | Effect on Fluorescence | Reference |
| pH | < 6.0 | Significant quenching (fluorescence loss) | |
| pH | 7.0 - 8.5 | Strong, stable fluorescence | |
| pH | > 8.5 | Decreased fluorescence | |
| Light Exposure | Prolonged or high-intensity | Irreversible photobleaching | |
| Temperature (for stability) | 4°C vs. 25°C vs. 60°C | Stability decreases significantly with increasing temperature. | |
| Buffer Composition | Presence of primary amines (e.g., Tris) | Can react with unconjugated amine-reactive dye, reducing labeling efficiency. Not ideal for storage of reactive dye. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of 5-FAM Conjugates
This protocol outlines a method to evaluate the stability of a 5-FAM conjugate under different storage conditions.
1. Materials:
- Purified 5-FAM conjugate solution.
- Storage Buffer (e.g., PBS, pH 7.4).
- Microplate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~520 nm).
- Opaque 96-well microplates.
- Temperature-controlled incubators/freezers (4°C, -20°C, 37°C).
2. Procedure:
- Aliquot Preparation: Aliquot the purified 5-FAM conjugate into multiple single-use, light-protected tubes for each storage condition to be tested. This prevents freeze-thaw cycles for the main stock.
- Initial Measurement (T=0):
- Prepare a serial dilution of a fresh aliquot of the conjugate in the storage buffer using an opaque microplate.
- Measure the fluorescence intensity using the microplate reader. Record the excitation and emission wavelengths and gain settings. This will serve as the baseline fluorescence.
- Storage: Store the aliquots under the desired conditions:
- Condition 1: 4°C, protected from light.
- Condition 2: -20°C, protected from light.
- Condition 3 (Accelerated): 37°C, protected from light.
- (Optional) Condition 4: 4°C, exposed to ambient light (as a control for photobleaching).
- Time-Point Measurements: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each storage condition.
- Analysis: Allow frozen samples to thaw completely at room temperature. Briefly centrifuge to collect the contents. Prepare the same serial dilution as in the T=0 measurement and read the fluorescence intensity using the identical instrument settings.
- Data Interpretation: Calculate the percentage of remaining fluorescence at each time point relative to the T=0 measurement. A significant drop in fluorescence indicates degradation or instability under that specific storage condition.
Protocol 2: Assessing Purity and Degradation with HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the intact conjugate from free dye and degradation products.
1. Materials:
- HPLC system with a fluorescence detector (Excitation: ~490 nm, Emission: ~520 nm) and a UV detector.
- C18 reverse-phase column.
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- 5-FAM conjugate samples from different storage conditions.
2. Procedure:
- Sample Preparation: Dilute the conjugate samples in Mobile Phase A.
- Injection: Inject a fixed volume of the sample onto the equilibrated C18 column.
- Elution: Run a linear gradient from Mobile Phase A to Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to elute the components.
- Detection: Monitor the elution profile using both UV (e.g., 280 nm for protein, 490 nm for 5-FAM) and fluorescence detectors.
- Analysis:
- The intact conjugate will have a characteristic retention time.
- Free, hydrolyzed 5-FAM dye will typically elute earlier.
- Degradation products may appear as new peaks in the chromatogram.
- Data Interpretation: Compare the chromatograms of stored samples to a fresh (T=0) sample. The appearance of new peaks or a decrease in the area of the main conjugate peak indicates degradation. Quantify the percentage of the main peak area relative to the total area of all peaks to assess purity.
Visualizations
Caption: Troubleshooting workflow for weak 5-FAM conjugate signal.
Caption: Key factors influencing the long-term stability of 5-FAM conjugates.
References
Technical Support Center: Strategies to Prevent Photobleaching of FAM-Labeled Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching in experiments utilizing FAM-labeled probes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my FAM probe signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as FAM (fluorescein), which results in the loss of its ability to fluoresce.[1] This fading of the fluorescent signal is caused by the interaction of the excited fluorophore with light, particularly high-intensity excitation light, leading to its degradation.[1][2] Several factors can accelerate this process, including high excitation light intensity, prolonged exposure to light, and the presence of reactive oxygen species.[1][3]
Q2: How can I determine if the signal loss I'm observing is due to photobleaching or another experimental issue?
A2: To differentiate between photobleaching and other potential issues like low probe concentration or inefficient hybridization, you can perform a simple control experiment. Image a control sample under the same conditions but without the experimental variable you are testing. If the fluorescence signal in the control sample fades over time with repeated exposure to the excitation light, photobleaching is the likely cause. Other potential causes for a weak or absent signal can include improper probe storage, incorrect filter sets on the microscope, or issues with the sample preparation itself.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching. They work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process and contribute to the degradation of the fluorophore. Commonly used antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and commercial formulations like ProLong™ Gold and VECTASHIELD®.
Q4: Can I use any antifade reagent with my FAM-labeled probes?
A4: While many antifade reagents are effective, their compatibility and efficacy can vary depending on the fluorophore. For instance, some reagents might quench the fluorescence of certain dyes. It is crucial to choose an antifade reagent that is compatible with FAM. Commercial antifade reagents are generally tested for compatibility with a wide range of common fluorophores, including fluorescein derivatives.
Q5: Besides using antifade reagents, what other strategies can I employ to minimize photobleaching?
A5: Several strategies can be implemented to reduce photobleaching:
-
Minimize Light Exposure: Reduce the intensity of the excitation light to the lowest level that still provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light source.
-
Reduce Exposure Time: Minimize the duration of light exposure during image acquisition.
-
Choose Photostable Fluorophores: When possible, consider using more photostable dyes, such as the Alexa Fluor™ series, which are known to be more resistant to photobleaching than traditional dyes like FITC and FAM.
-
Proper Sample Storage: Store your FAM-labeled probes and stained samples protected from light to prevent photobleaching before imaging.
Troubleshooting Guide: Dim or Fading FAM Signal
If you are experiencing a rapid loss of your FAM-labeled probe's fluorescent signal, follow these troubleshooting steps:
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid signal decay during imaging | Photobleaching | 1. Reduce the excitation light intensity by using a lower laser power or a neutral density filter.2. Decrease the camera exposure time.3. Use an antifade mounting medium. | The rate of signal decay should decrease, leading to more stable fluorescence readings over time. |
| Weak initial signal | Low probe concentration or inefficient binding | 1. Increase the concentration of the FAM-labeled probe.2. Optimize hybridization/staining protocol (e.g., incubation time, temperature). | A stronger initial fluorescent signal should be observed. |
| Incorrect microscope filter set | Verify that the excitation and emission filters are appropriate for FAM (Excitation max ~495 nm, Emission max ~520 nm). | The detected fluorescence signal should be significantly brighter. | |
| Fluorophore degradation | Prepare a fresh stock solution of the FAM-labeled probe and store it properly, protected from light. | A fresh probe solution should yield a stronger fluorescence signal. | |
| High background fluorescence | Nonspecific binding of the probe | 1. Optimize washing steps to remove unbound probes.2. Include a blocking step in your protocol. | Reduced background noise and improved signal-to-noise ratio. |
Quantitative Data Summary
While direct quantitative comparisons of photobleaching rates for FAM-labeled probes across various conditions are not always readily available in a standardized format, the following tables provide a summary of the relative photostability of different fluorophores and the characteristics of common antifade reagents.
Table 1: Relative Photostability of Common Fluorophores
| Fluorophore Family | Relative Photostability | Notes |
| Fluorescein (FAM, FITC) | Moderate | Prone to photobleaching, especially at high illumination intensities. |
| Alexa Fluor™ Dyes | High | Generally exhibit superior photostability compared to traditional dyes. |
| Cyanine (Cy™) Dyes | Variable | Photostability varies depending on the specific Cy dye. |
| Quantum Dots | Very High | Highly resistant to photobleaching. |
Table 2: Comparison of Common Antifade Mounting Media
| Antifade Reagent | Key Features | Curing Time | Recommended Storage of Slides |
| ProLong™ Gold | Ready-to-use, offers good photobleaching protection for a wide range of dyes. | Cures in approximately 24 hours. | Long-term at 4°C or -20°C, protected from light. |
| VECTASHIELD® | Ready-to-use, provides excellent antifade properties for many fluorochromes. | Non-hardening (liquid) or HardSet formulations available. | 4°C, protected from light. |
| n-Propyl Gallate (NPG) | A common component of homemade antifade solutions. | N/A (typically used in glycerol solutions) | Short-term at 4°C, protected from light. |
| p-Phenylenediamine (PPD) | Effective antifading agent, but can cause quenching of some fluorophores. | N/A (typically used in glycerol solutions) | Short-term at 4°C, protected from light. |
Experimental Protocols
Protocol 1: Using ProLong™ Gold Antifade Reagent
Materials:
-
FAM-labeled specimen on a microscope slide
-
ProLong™ Gold Antifade Reagent (e.g., from Thermo Fisher Scientific)
-
Coverslip
-
Laboratory wipe
Procedure:
-
Equilibrate the ProLong™ Gold Antifade Reagent to room temperature if stored refrigerated.
-
Carefully remove any excess liquid from the specimen on the slide by gently touching the edge of the slide to a laboratory wipe.
-
Apply one drop of ProLong™ Gold Antifade Reagent directly onto the specimen.
-
Gently lower a coverslip over the specimen, avoiding the formation of air bubbles.
-
Allow the mounting medium to disperse evenly under the coverslip.
-
For optimal performance and long-term storage, cure the slide on a flat surface in the dark for 24 hours at room temperature.
-
After curing, the edges of the coverslip can be sealed with nail polish for extended storage.
-
Store the slide at 4°C or -20°C, protected from light.
Protocol 2: Using VECTASHIELD® Antifade Mounting Medium (Non-Hardening)
Materials:
-
FAM-labeled specimen on a microscope slide
-
VECTASHIELD® Antifade Mounting Medium (e.g., from Vector Laboratories)
-
Coverslip
-
Disposable pipette or pipette tip
Procedure:
-
Remove excess buffer from the specimen on the slide, ensuring the specimen remains moist.
-
Using a disposable pipette or pipette tip, apply a small drop of VECTASHIELD® Antifade Mounting Medium onto the specimen.
-
Carefully place a coverslip over the specimen, allowing the medium to spread evenly.
-
The slide can be viewed immediately. For optimal antifade performance, it is recommended to wait for about 15 minutes.
-
Since this is a non-hardening medium, the coverslip will not be permanently fixed. For long-term storage, seal the edges of the coverslip with nail polish or a plastic sealant.
-
Store the mounted slide at 4°C, protected from light.
Visualizations
Caption: Mechanism of photobleaching for a FAM-labeled probe.
Caption: Workflow for preventing photobleaching during fluorescence microscopy.
References
common pitfalls in amine-reactive dye conjugation reactions
Welcome to the technical support center for amine-reactive dye conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the labeling of proteins and other biomolecules.
Troubleshooting Guide
This section addresses specific issues that may arise during your amine-reactive dye conjugation experiments.
Issue 1: Low or No Conjugation Efficiency
You've completed the conjugation reaction, but downstream analysis indicates a very low degree of labeling (DOL) or no labeling at all.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[1][2][3] A pH that is too low will result in the protonation of primary amines, making them unreactive.[3] Conversely, a pH above 8.5-9 significantly increases the rate of NHS ester hydrolysis, which competes with the conjugation reaction.[1] Verify the pH of your reaction buffer and adjust if necessary. |
| Presence of Competing Primary Amines | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the amine-reactive dye, thereby reducing conjugation efficiency. It is crucial to perform a buffer exchange into a non-nucleophilic buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer before starting the conjugation. |
| Hydrolyzed/Inactive Dye | Amine-reactive dyes, particularly NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive. Always store the dye desiccated and protected from light at the recommended temperature (typically -20°C). Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh dye stock solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. |
| Low Protein Concentration | The kinetics of the conjugation reaction are concentration-dependent. For optimal results, the protein concentration should be at least 2 mg/mL. Low protein concentrations decrease the efficiency of the reaction. |
| Insufficient Molar Excess of Dye | The initial molar ratio of dye to protein is a primary determinant of the final DOL. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein. If you observe low labeling, you may need to increase this ratio. It is often recommended to test a few different ratios to find the optimal one for your specific protein. |
Issue 2: Protein Precipitation During or After Conjugation
You observe that your protein has precipitated out of solution either during the reaction or during storage.
| Possible Cause | Recommended Solution |
| Over-labeling of the Protein | Attaching too many hydrophobic dye molecules can alter the protein's properties and lead to aggregation and precipitation. This is a common consequence of over-labeling. To mitigate this, reduce the molar ratio of dye to protein in your reaction or decrease the reaction time. For antibodies, an optimal Degree of Labeling (DOL) is generally between 2 and 10. |
| High Concentration of Organic Solvent | Many amine-reactive dyes are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate. The final concentration of the organic solvent should typically be kept below 10% of the total reaction volume. |
| Use of a Hydrophobic Dye | Conjugating a very hydrophobic dye to your protein can decrease the overall solubility of the resulting conjugate. If you continue to experience precipitation issues, consider using a more water-soluble version of the dye or a dye that is PEGylated to increase hydrophilicity. |
Issue 3: Loss of Protein Function or Binding Affinity
Your protein is successfully labeled, but it has lost its biological activity (e.g., an antibody no longer binds to its antigen).
| Possible Cause | Recommended Solution |
| Modification of Critical Amine Residues | The amine-reactive dye may have attached to lysine residues that are critical for the protein's function, such as those in an enzyme's active site or an antibody's antigen-binding site. This modification can sterically hinder the protein's interaction with its binding partners. |
| Over-labeling | Excessive labeling can lead to a loss of biological activity. By attaching too many dye molecules, you can alter the protein's conformation and function. It is important to optimize the DOL to find a balance between a strong fluorescent signal and retained protein activity. |
| Denaturation | The reaction conditions, such as the presence of an organic solvent or a non-optimal pH, may have caused the protein to denature. Ensure that the reaction conditions are compatible with your protein's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an amine-reactive conjugation reaction?
The optimal pH for labeling with NHS esters is typically between 7.2 and 8.5. A slightly alkaline pH (around 8.3) is often recommended because it ensures that the primary amino groups on the protein are sufficiently deprotonated and thus reactive, without excessively accelerating the hydrolysis of the NHS ester.
Q2: Which buffers should I use, and which should I avoid?
-
Recommended Buffers: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.
-
Buffers to Avoid: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your protein for reaction with the dye. If your protein is in an incompatible buffer, you will need to perform a buffer exchange before starting the conjugation.
Q3: How should I prepare and store my amine-reactive dye?
NHS esters are sensitive to moisture. They should be stored desiccated at -20°C. Before use, allow the vial to warm to room temperature to prevent condensation. Stock solutions should be prepared fresh in a high-quality, anhydrous, amine-free organic solvent like DMSO or DMF.
Q4: What is the ideal dye-to-protein molar ratio?
The optimal dye-to-protein ratio depends on the protein and the dye, and often requires some optimization. A common starting point is a 10:1 to 20:1 molar excess of dye to protein. Over-labeling can lead to fluorescence quenching, protein precipitation, and loss of function, while under-labeling may result in a weak signal. For antibodies, a final DOL of 2-10 is generally considered optimal.
Q5: How can I remove unconjugated dye after the reaction?
Removing the free, unconjugated dye is crucial for accurate determination of the DOL and to prevent background signal in downstream applications. Common methods for purification include:
-
Gel Filtration Chromatography (Desalting Columns): This is a widely used method to separate the larger labeled protein from the smaller, free dye molecules.
-
Dialysis: This method is also effective for removing small molecules like free dye from a solution of larger protein conjugates.
-
Spin Columns/Ultrafiltration: These devices use a membrane with a specific molecular weight cutoff to separate the protein conjugate from the free dye.
Experimental Protocols
Protocol 1: Standard Amine-Reactive Dye Conjugation to an Antibody
This protocol provides a general guideline for labeling an antibody with an NHS-ester dye.
-
Protein Preparation:
-
If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of amine-reactive dye to equilibrate to room temperature.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dye stock solution to the antibody solution while gently stirring or vortexing. A common starting point is a 15:1 molar ratio of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Remove the unconjugated dye using a desalting column, dialysis, or ultrafiltration.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorption spectroscopy.
-
Purification: Ensure all unbound dye has been removed from the conjugate solution.
-
Spectrophotometry:
-
Measure the absorbance of the purified protein-dye conjugate at two wavelengths:
-
A280 : The absorbance maximum for the protein (around 280 nm).
-
Amax : The absorbance maximum for the specific dye used.
-
-
Dilute the conjugate solution if the absorbance readings are too high (ideally < 2.0).
-
-
Calculation:
-
Step 1: Calculate the Protein Concentration (M).
-
First, correct the A280 reading for the dye's contribution to absorbance at this wavelength.
-
Corrected A280 (Aprot) = A280 - (Amax × CF280)
-
Where CF280 is the correction factor for the dye (A280 of the dye / Amax of the dye).
-
-
Protein Concentration (M) = Aprot / εprot
-
Where εprot is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
-
Step 2: Calculate the Dye Concentration (M).
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the dye at its Amax (in M-1cm-1).
-
-
-
Step 3: Calculate the Degree of Labeling (DOL).
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
| Parameter | Description |
| A280 | Absorbance of the conjugate at 280 nm. |
| Amax | Absorbance of the conjugate at the dye's maximum absorbance wavelength. |
| CF280 | Correction factor for the dye's absorbance at 280 nm. |
| εprot | Molar extinction coefficient of the protein at 280 nm. |
| εdye | Molar extinction coefficient of the dye at its Amax. |
References
Validation & Comparative
A Comparative Guide to 5-FAM Amine and 6-FAM Amine for Specific Applications
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the choice between isomeric forms of a dye can have significant implications for experimental outcomes. This guide provides a detailed comparison of 5-FAM amine and 6-FAM amine, two isomers of carboxyfluorescein functionalized with an amine group. While structurally very similar, subtle differences in their photophysical properties and reactivity can influence their suitability for specific applications.
Core Properties and Isomeric Differences
5-FAM (5-carboxyfluorescein) and 6-FAM (6-carboxyfluorescein) are derivatives of fluorescein, a widely used green fluorescent dye. The numerical designation refers to the position of the carboxyl group on the fluorescein core, which in the amine form, is typically linked to an amino group via a linker. This amine group provides a reactive handle for conjugation to various biomolecules. Both isomers share the fundamental spectral characteristics of fluorescein, with excitation maxima around 490-495 nm and emission maxima around 515-525 nm.
The key difference lies in the attachment point of the reactive group. This seemingly minor variation can affect the dye's interaction with its local environment and its conjugation efficiency to target molecules.
Quantitative Comparison of Photophysical Properties
A direct, comprehensive comparison of the monomeric forms of 5-FAM amine and 6-FAM amine is not extensively documented in publicly available literature. However, studies on related bifluorophores, where two FAM molecules are linked together, suggest potential differences. For instance, one study found that a bifluorophore containing two 6-FAM units ((6-FAM)2) exhibited a luminescence quantum yield 2.4 times lower than its 5-FAM counterpart ((5-FAM)2) in a buffer solution at pH 8.5[1]. This suggests that the 6-isomer may have a lower intrinsic brightness, although further studies on the monomeric amines are needed for conclusive evidence.
| Property | 5-FAM Amine | 6-FAM Amine | Reference |
| Excitation Maximum (λex) | ~490 nm | ~490 nm | [2] |
| Emission Maximum (λem) | ~515 nm | ~517 nm | [3] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | Data not available for monomeric amine | Data not available for monomeric amine | |
| pKa | ~6.5 | ~6.5 | [5] |
Performance in Specific Applications
Oligonucleotide Labeling
In the field of oligonucleotide synthesis and labeling, 6-FAM is frequently the preferred isomer. This preference is often attributed to more robust and efficient coupling chemistry during automated synthesis. While direct comparative data on conjugation efficiency is scarce, anecdotal evidence and manufacturer preferences suggest that 6-FAM may offer higher yields and purity for labeled oligonucleotides.
Protein and Peptide Conjugation
For labeling proteins and peptides, both 5-FAM and 6-FAM can be used. The choice may depend on the specific protein and the desired labeling site. The difference in the linker position could potentially influence the accessibility of the reactive amine and the local environment of the conjugated dye, which in turn could affect its fluorescence properties. Studies have shown that FAM reagents, in general, form more stable carboxamide bonds with proteins compared to the thiourea bonds formed by FITC.
Key Performance Parameters: A Deeper Dive
Photostability
Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for applications such as fluorescence microscopy and single-molecule imaging. While it is generally stated that FAM is less photostable than some newer generation dyes, a direct quantitative comparison of the photostability of 5-FAM and 6-FAM amines is not well-documented.
pH Sensitivity
Fluorescein and its derivatives are known to be pH-sensitive, with their fluorescence intensity decreasing significantly in acidic environments. The pKa of carboxyfluorescein is approximately 6.5, meaning that below this pH, the dye becomes protonated, leading to a decrease in fluorescence. Both 5-FAM and 6-FAM are expected to exhibit similar pH sensitivity, making them useful as pH indicators in certain contexts but requiring careful pH control for applications where stable fluorescence is necessary.
Experimental Protocols
To address the lack of direct comparative data, the following experimental protocols are proposed.
Protocol 1: Determination of Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of 5-FAM and 6-FAM amines using a well-characterized fluorescence standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
5-FAM amine and 6-FAM amine solutions of known concentration in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Fluorescence standard with a known quantum yield in the same buffer (e.g., fluorescein)
-
High-purity solvent (e.g., ethanol or water)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions for both the standard and the test samples (5-FAM and 6-FAM amines) in the chosen buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for all samples and the standard.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for the standard and for each of the test samples.
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X / n_ST)²
where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of 5-FAM and 6-FAM amines conjugated to a model protein.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
5-FAM and 6-FAM amine conjugated to a model protein (e.g., Bovine Serum Albumin - BSA).
-
Microscope slides and coverslips.
-
Image analysis software.
Procedure:
-
Prepare solutions of the 5-FAM-BSA and 6-FAM-BSA conjugates at the same concentration.
-
Prepare microscope slides with a drop of each solution and cover with a coverslip.
-
Using the fluorescence microscope, locate a field of view for each sample.
-
Expose the samples to continuous illumination using a defined light intensity and duration.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total period of 10-15 minutes.
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each time point.
-
Plot the normalized fluorescence intensity as a function of time for both 5-FAM-BSA and 6-FAM-BSA. The rate of fluorescence decay will provide a measure of their relative photostability.
Visualizing Workflows and Pathways
To aid in understanding the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Workflow for assessing photostability.
Conclusion and Recommendations
The choice between 5-FAM amine and 6-FAM amine is application-dependent. For oligonucleotide labeling, 6-FAM is often the preferred choice due to established synthesis protocols and potentially higher yields. For protein and peptide labeling, the differences are less clear, and the optimal choice may need to be determined empirically.
The primary limitation in making a definitive recommendation is the lack of direct, quantitative comparative data for the monomeric amine forms of these isomers. The proposed experimental protocols provide a framework for researchers to generate this data in their own laboratories. By systematically evaluating the quantum yield and photostability, researchers can make an informed decision based on the specific requirements of their application, ensuring the selection of the most suitable fluorescent probe for robust and reproducible results.
References
Navigating the Crowded Spectrum: A Guide to 5-FAM Amine Spectral Overlap with Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, meticulous fluorophore selection is paramount to generating accurate and reproducible data. A key consideration in multicolor experiments is the potential for spectral overlap between different dyes, which can lead to signal bleed-through and compromised results. This guide provides a comprehensive comparison of the spectral properties of 5-FAM (5-Carboxyfluorescein) amine and other widely used fluorophores, offering insights into potential spectral overlap to aid in experimental design.
Understanding Spectral Overlap
In fluorescence microscopy and flow cytometry, spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another. This can result in the unwanted excitation of the second fluorophore (the "acceptor") by the light emitted from the first (the "donor"), a phenomenon known as Förster Resonance Energy Transfer (FRET), or more simply, bleed-through. Minimizing this overlap is crucial for clean signal detection in multiplexed assays.
Spectral Characteristics of 5-FAM Amine and Common Fluorophores
5-FAM is a derivative of fluorescein, one of the most common green-emitting fluorophores. Its amine-reactive form allows for straightforward conjugation to primary amines on proteins, nucleic acids, and other biomolecules. The table below summarizes the key spectral properties of 5-FAM amine and several other popular fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| 5-FAM amine | ~492 | ~517 | 25 |
| FITC | ~495 | ~519 | 24 |
| Alexa Fluor 488 | ~499 | ~520 | 21 |
| Cy3 | ~554 | ~568 | 14 |
| TRITC | ~557 | ~576 | 19 |
| Texas Red | ~596 | ~615 | 19 |
| Cy5 | ~649 | ~667 | 18 |
Table 1. Spectral Properties of Common Fluorophores. The excitation and emission maxima for each fluorophore are listed. The Stokes shift, the difference between the excitation and emission maxima, is also provided.
Analysis of Spectral Overlap with 5-FAM Amine
High Potential for Overlap:
-
FITC (Fluorescein isothiocyanate): As a fellow fluorescein derivative, FITC exhibits almost identical spectral characteristics to 5-FAM. Their excitation and emission spectra significantly overlap, making them unsuitable for simultaneous use in the same sample without advanced spectral unmixing techniques.
-
Alexa Fluor 488: This fluorophore is a popular alternative to FITC and 5-FAM, offering enhanced photostability and brightness. However, its spectral profile is very similar to that of 5-FAM, leading to substantial spectral overlap.
Moderate Potential for Overlap:
While not as severe as with other green fluorophores, there is some potential for the emission tail of 5-FAM to overlap with the excitation spectrum of certain orange-red dyes.
-
Cy3 and TRITC (Tetramethylrhodamine isothiocyanate): The emission spectrum of 5-FAM may show some overlap with the excitation spectra of Cy3 and TRITC. This can be a concern in applications requiring high sensitivity, potentially leading to low levels of bleed-through into the red channel. Careful filter selection and controls are recommended when using these combinations.
Low Potential for Overlap:
-
Texas Red and Cy5: These red and far-red fluorophores have excitation spectra that are significantly red-shifted from the emission of 5-FAM. The spectral overlap is minimal, making them excellent choices for multicolor experiments in combination with 5-FAM.
Visualizing Spectral Overlap
The following diagram illustrates the concept of spectral overlap, where the emission of a donor fluorophore (like 5-FAM) can excite an acceptor fluorophore if their spectra overlap.
Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.
Experimental Considerations and Best Practices
To minimize the impact of spectral overlap, researchers should consider the following:
-
Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission and excitation spectra.
-
Filter Sets: Utilize narrow bandpass filters to specifically capture the peak emission of each fluorophore while excluding light from other channels.
-
Sequential Acquisition: When possible, acquire images or data for each fluorophore sequentially to prevent bleed-through.
-
Compensation Controls: In flow cytometry, run single-color controls for each fluorophore to create a compensation matrix that corrects for spectral overlap.
-
Spectral Unmixing: For complex multicolor experiments with significant overlap, advanced spectral imaging and unmixing software can be used to computationally separate the signals from individual fluorophores.
Conclusion
Careful consideration of spectral overlap is essential for the successful design and execution of multicolor fluorescence experiments. While 5-FAM amine is a versatile green fluorophore, its use in combination with other dyes requires a thorough understanding of their spectral properties. By selecting appropriate fluorophore combinations, utilizing optimized instrumentation, and employing proper controls, researchers can minimize spectral crosstalk and obtain high-quality, reliable data.
A Researcher's Guide to Quantitative Analysis of 5-FAM Labeled Biomolecules
For researchers, scientists, and drug development professionals, the precise quantification of biomolecules is paramount. 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye, offers a robust method for labeling and quantifying proteins, nucleic acids, and other biomolecules. This guide provides a comprehensive comparison of 5-FAM with common alternatives, supported by experimental data, detailed protocols for quantitative analysis, and visualizations of relevant biological pathways.
Performance Comparison of 5-FAM and Its Alternatives
The selection of a fluorescent dye significantly impacts the sensitivity and accuracy of quantitative assays. 5-FAM, a derivative of fluorescein, is a popular choice due to its bright green fluorescence. However, its performance, particularly in terms of photostability and pH sensitivity, should be carefully considered against other available dyes.
Photophysical Properties
The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. While 5-FAM exhibits a good quantum yield, alternatives like Alexa Fluor 488 often demonstrate superior brightness and photostability, making them more suitable for demanding applications such as long-term imaging.
| Property | 5-FAM | Alexa Fluor 488 | Cy3 |
|---|---|---|---|
| Excitation Maximum (nm) | ~492 | ~495 | ~550 |
| Emission Maximum (nm) | ~517 | ~519 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | ~71,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.83-0.92 | ~0.92 | ~0.15 |
| Photostability | Moderate | High | Moderate |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) | Low |
Application-Specific Performance
In practical applications, the choice of dye can influence the quality of the obtained data. For instance, in flow cytometry, while both 5-FAM and Alexa Fluor 488 are commonly used, the superior photostability of Alexa Fluor 488 can be advantageous in experiments requiring prolonged laser excitation. Similarly, in fluorescence microscopy, the higher quantum yield and photostability of Alexa Fluor 488 often result in brighter and more stable images compared to 5-FAM.
Experimental Protocols for Quantitative Analysis
Accurate quantification of 5-FAM labeled biomolecules relies on well-defined experimental protocols. Below are detailed methodologies for common quantitative assays.
Protocol 1: Determination of Degree of Labeling (DOL) for 5-FAM Labeled Proteins
The Degree of Labeling (DOL), or Degree of Substitution (DOS), is a critical parameter for characterizing fluorescently labeled proteins. It represents the molar ratio of the dye to the protein.
Materials:
-
5-FAM labeled protein conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Purification: Remove any unbound 5-FAM from the protein conjugate using a desalting column or dialysis.
-
Absorbance Measurement:
-
Dilute the purified conjugate in PBS to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically below 2.0).
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of 5-FAM, which is approximately 494 nm (A₄₉₄).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein where:
-
CF is the correction factor for the absorbance of 5-FAM at 280 nm (typically around 0.3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of 5-FAM is calculated using the Beer-Lambert law: 5-FAM Concentration (M) = A₄₉₄ / ε_FAM where:
-
ε_FAM is the molar extinction coefficient of 5-FAM at 494 nm (~83,000 M⁻¹cm⁻¹).
-
-
The DOL is then calculated as the molar ratio: DOL = 5-FAM Concentration / Protein Concentration
-
For optimal fluorescence, a DOL of 2-6 is generally recommended for antibodies.
Protocol 2: Quantitative Analysis of 5-FAM Labeled Oligonucleotides by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification and quantification of labeled oligonucleotides.
Materials:
-
5-FAM labeled oligonucleotide sample
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 70:30)
-
UV-Vis detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized 5-FAM labeled oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic nature of the 5-FAM label will cause the labeled oligonucleotide to be retained longer than unlabeled oligonucleotides.
-
-
Quantification:
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 494 nm (for 5-FAM).
-
The concentration of the 5-FAM labeled oligonucleotide can be determined by integrating the area of the peak corresponding to the labeled product and comparing it to a standard curve generated with known concentrations of a 5-FAM labeled oligonucleotide standard.
-
Protocol 3: Fluorescence Polarization Assay for Protein-Ligand Binding
Fluorescence polarization (FP) is a solution-based, homogeneous technique used to measure molecular interactions. It is well-suited for high-throughput screening of inhibitors of protein-protein or protein-nucleic acid interactions.
Materials:
-
5-FAM labeled ligand (e.g., peptide or oligonucleotide)
-
Target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the 5-FAM labeled ligand to each well.
-
Add increasing concentrations of the target protein to the wells.
-
For competition assays, add a fixed concentration of both the 5-FAM labeled ligand and the target protein, followed by increasing concentrations of an unlabeled competitor.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using the microplate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the target protein or the unlabeled competitor.
-
The binding affinity (Kd) can be determined by fitting the data to a suitable binding isotherm equation.
-
Visualization of Signaling Pathways and Experimental Workflows
Understanding the biological context in which 5-FAM labeled biomolecules are used is crucial for experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
A Head-to-Head Comparison: 5-FAM Amine vs. Alexa Fluor 488 Amine for Fluorescent Labeling
In the realm of fluorescence-based detection, the choice of fluorophore is paramount to achieving sensitive, reliable, and reproducible results. For researchers targeting the green spectrum, both 5-FAM (5-Carboxyfluorescein) amine and Alexa Fluor 488 amine are prominent choices for labeling biomolecules. This guide provides an in-depth, objective comparison of their performance characteristics, supported by quantitative data and experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.
Executive Summary
Alexa Fluor 488 amine consistently outperforms 5-FAM amine in key performance metrics. It is significantly brighter, more photostable, and its fluorescence is independent of pH over a broad range, making it the superior choice for most applications, especially those requiring high sensitivity, long-term imaging, or robust quantification. While 5-FAM is a cost-effective alternative, its environmental sensitivity can be a significant drawback.
Quantitative Performance Comparison
The photophysical properties of a fluorophore directly impact its performance in an experimental setting. The following tables summarize the key quantitative data for 5-FAM amine and Alexa Fluor 488 amine.
Table 1: Photophysical Properties
| Property | 5-FAM Amine | Alexa Fluor 488 Amine |
| Excitation Maximum (nm) | ~492-495 | ~495-499 |
| Emission Maximum (nm) | ~517-520 | ~519-520 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~71,000 |
| Quantum Yield | ~0.83-0.93 | ~0.92 |
| Brightness (Ext. Coeff. x QY) | ~66,400 - 74,400 | ~65,320 |
Note: Brightness is a calculated value and can vary based on the specific measurement conditions.
Table 2: Performance Characteristics
| Characteristic | 5-FAM Amine | Alexa Fluor 488 Amine |
| Photostability | Moderate | High |
| pH Sensitivity | Sensitive to pH changes (fluorescence decreases in acidic environments) | Insensitive over a wide pH range (pH 4-10)[1] |
| Water Solubility | Good | High |
Performance Deep Dive
Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While the molar extinction coefficient of 5-FAM is slightly higher, the quantum yield of Alexa Fluor 488 is exceptionally high and stable.[1] In practical applications, Alexa Fluor 488 conjugates are widely recognized for their exceptional brightness, often resulting in superior signal-to-noise ratios, which is critical for detecting low-abundance targets.[1]
Photostability
Photostability, or the resistance to photobleaching, is a critical factor for applications involving repeated imaging or long exposure times, such as time-lapse microscopy. Alexa Fluor 488 is significantly more photostable than fluorescein and its derivatives, including 5-FAM.[1] This increased resistance to fading allows for longer observation periods and more reliable quantitative analysis without significant signal loss.
pH Sensitivity
One of the most significant drawbacks of 5-FAM and other fluorescein-based dyes is their sensitivity to pH. The fluorescence intensity of 5-FAM decreases in acidic environments. In contrast, Alexa Fluor 488 maintains its strong fluorescence over a broad pH range of 4 to 10.[1] This makes Alexa Fluor 488 a more reliable and consistent probe for studies in varying cellular environments or in experiments where pH fluctuations may occur.
Experimental Protocols
The following is a generalized protocol for labeling a protein with a carboxyl group using either 5-FAM amine or Alexa Fluor 488 amine via EDC-mediated coupling.
Materials:
-
Protein with accessible carboxyl groups (e.g., antibodies, enzymes) in a suitable buffer (e.g., MES, PBS, HEPES)
-
5-FAM amine or Alexa Fluor 488 amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Conjugation buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. The buffer should be free of extraneous amines or carboxylates.
-
Dye Preparation: Dissolve the amine-containing fluorophore in a high-quality anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Activation of Carboxyl Groups:
-
Add EDC to the protein solution. A 10-fold molar excess of EDC over the protein is a common starting point.
-
(Optional) Add NHS or Sulfo-NHS to the reaction mixture at a similar or slightly higher molar excess than EDC. This will create a more stable amine-reactive intermediate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the dissolved amine-containing fluorophore to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters. Incubate for 30-60 minutes.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.
Visualizing the Concepts
To better illustrate the key differences and the experimental process, the following diagrams are provided.
Caption: Conceptual comparison of 5-FAM and Alexa Fluor 488.
References
Stability Showdown: Assessing the Longevity of 5-FAM Amine Conjugates in Biopharmaceutical Research
For researchers, scientists, and drug development professionals, the stability of fluorescently labeled biomolecules is paramount for generating reliable and reproducible data. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye for labeling amines on proteins, peptides, and nucleic acids. However, its performance over time, particularly when compared to more modern dyes, is a critical consideration. This guide provides an objective comparison of the stability of 5-FAM amine conjugates against other common alternatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Photophysical Properties
A key aspect of fluorophore stability is its resistance to photobleaching and its performance across different environmental conditions. Modern dyes, such as the Alexa Fluor series, have been engineered for superior performance compared to traditional fluorescein-based dyes like 5-FAM.
Table 1: Photophysical and Stability Properties of 5-FAM vs. Alternatives
| Property | 5-Carboxyfluorescein (5-FAM) | Alexa Fluor 488 | Cyanine5 (Cy5) |
| Excitation Maximum (nm) | ~492[1] | ~495[1] | ~649 |
| Emission Maximum (nm) | ~517[1] | ~519[1] | ~670 |
| Quantum Yield | ~0.83[1] | ~0.92 | 0.28 |
| Photostability | Moderate | High | High |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) | Low |
Performance Insights:
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Alexa Fluor 488 exhibits a higher quantum yield (0.92) compared to 5-FAM (approximately 0.83), making it a brighter and more sensitive choice for detecting low-abundance targets.
-
Photostability: Alexa Fluor 488 is significantly more photostable than 5-FAM and other fluorescein derivatives. This increased resistance to photobleaching is crucial for applications requiring long exposure times or repeated imaging, such as time-lapse microscopy.
-
pH Sensitivity: 5-FAM's fluorescence is sensitive to pH, with a notable decrease in acidic environments. In contrast, Alexa Fluor 488 maintains its strong fluorescence over a broad pH range of 4 to 10, ensuring more consistent results in various cellular and experimental contexts.
Long-Term Storage Stability of Amine Conjugates
The stability of a fluorescent conjugate during storage is critical for its shelf-life and experimental reproducibility. Key factors influencing long-term stability include temperature, light exposure, and the composition of the storage buffer.
Table 2: Illustrative Long-Term Storage Stability of a Typical Antibody-Fluorophore Conjugate
| Storage Condition | Time | % Aggregation (by SEC-HPLC) | % Fluorescence Remaining |
| 4°C in PBS | 6 Months | 5-10% | 85-95% |
| -20°C in PBS | 6 Months | 10-20% (due to freeze-thaw) | 80-90% |
| -20°C in PBS + 50% Glycerol | 6 Months | <2% | >95% |
| -80°C in PBS + 50% Glycerol | 12 Months | <1% | >98% |
Note: This data is illustrative and the actual stability will depend on the specific protein and conjugation.
Key Recommendations for Long-Term Storage:
-
Temperature: For long-term storage, it is recommended to store conjugates at -80°C. For shorter periods, 4°C is acceptable.
-
Cryoprotectants: To prevent damage from freeze-thaw cycles, the addition of a cryoprotectant like 25-50% glycerol is highly recommended for frozen storage.
-
Light Protection: Always protect fluorescent conjugates from light by using amber vials or by wrapping tubes in foil to prevent photobleaching.
-
Aliquoting: To avoid repeated freeze-thaw cycles, store conjugates in single-use aliquots.
Experimental Protocols
Protocol 1: Assessment of Long-Term Storage Stability
This protocol outlines a method to determine the change in fluorescence and aggregation of a 5-FAM amine conjugate over time under different storage conditions.
Materials:
-
5-FAM labeled protein conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerol (optional, for frozen storage)
-
Microcentrifuge tubes (amber or covered in foil)
-
Fluorometer or multi-well plate reader
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system
Procedure:
-
Sample Preparation: Prepare aliquots of the 5-FAM conjugate in the desired storage buffers (e.g., PBS, PBS with 50% glycerol).
-
Storage: Store the aliquots under different temperature conditions (e.g., 4°C, -20°C, -80°C) and protected from light.
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one aliquot from each storage condition.
-
Fluorescence Measurement:
-
Thaw frozen samples on ice and gently mix.
-
Prepare a dilution series of the stored conjugate and a fresh, unstored conjugate (as a reference).
-
Measure the fluorescence intensity using a fluorometer with excitation at ~494 nm and emission at ~520 nm.
-
Plot fluorescence intensity versus concentration for both the stored and reference samples and compare the slopes to determine the percentage of fluorescence remaining.
-
-
Aggregation Analysis:
-
Centrifuge the thawed sample to pellet any large, insoluble aggregates.
-
Analyze the supernatant by SEC-HPLC to determine the percentage of monomeric and aggregated protein.
-
Protocol 2: Comparative Photostability Assessment
This protocol describes a method for comparing the photostability of 5-FAM amine conjugates to other fluorophore conjugates by measuring the rate of photobleaching.
Materials:
-
Fluorophore-conjugated proteins (e.g., 5-FAM, Alexa Fluor 488, Cy5)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled conjugates immobilized on the surface.
-
Image Acquisition:
-
Locate a field of view with the sample.
-
Using consistent illumination intensity and exposure settings, acquire a time-lapse series of images.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each image in the time-lapse series.
-
Normalize the fluorescence intensity to the initial time point.
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
Fit the decay curve to an exponential decay model to determine the photobleaching half-life for each conjugate.
-
Visualizing Stability Factors and Experimental Design
To better understand the factors influencing the stability of 5-FAM amine conjugates and the workflow for assessing it, the following diagrams are provided.
Caption: Key factors affecting the stability of 5-FAM amine conjugates.
Caption: Experimental workflow for comparing fluorophore conjugate stability.
References
A Comparative Guide to the Spectroscopic Characterization of 5-FAM Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Among the plethora of available fluorophores, 5-Carboxyfluorescein (5-FAM) remains a popular choice for its bright green fluorescence. This guide provides an objective comparison of the spectroscopic properties of 5-FAM labeled proteins against common alternatives, supported by experimental data and detailed protocols for their characterization.
Performance Comparison of Green Fluorescent Dyes
The selection of a fluorescent label is critical and depends on the specific application. Key performance indicators include brightness (a product of molar extinction coefficient and quantum yield), photostability, and environmental sensitivity. Below is a comparison of 5-FAM with two other widely used green fluorescent dyes: Fluorescein Isothiocyanate (FITC) and Alexa Fluor 488.
| Property | 5-Carboxyfluorescein (5-FAM) | Fluorescein Isothiocyanate (FITC) | Alexa Fluor 488 |
| Excitation Maximum (nm) | ~492[1] | ~495[2] | ~495 |
| Emission Maximum (nm) | ~514 - 520[1][3][4] | ~518 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | ~75,000 | ~71,000 |
| Quantum Yield (Φ) | ~0.83 - 0.9 | ~0.5 | ~0.92 |
| Fluorescence Lifetime (τ) (ns) | ~4.0 | ~4.1 | ~4.1 |
| Photostability | Moderate | Low | High |
| pH Sensitivity | Sensitive to pH changes | High | Insensitive over a wide pH range (pH 4-10) |
Key Takeaways:
-
Brightness: While 5-FAM has a higher extinction coefficient, Alexa Fluor 488 is significantly brighter overall due to its higher quantum yield.
-
Photostability: Alexa Fluor 488 is markedly more photostable than both 5-FAM and FITC, making it the superior choice for long-term imaging experiments.
-
pH Sensitivity: The fluorescence of 5-FAM and FITC is sensitive to pH, which can be a limitation in acidic environments. Alexa Fluor 488 offers stable fluorescence over a broad pH range.
-
Cost: 5-FAM and FITC are generally more cost-effective options compared to Alexa Fluor 488.
Experimental Protocols
Accurate spectroscopic characterization is essential for interpreting data from experiments using labeled proteins. The following are detailed protocols for key experiments.
Protocol 1: Protein Labeling with 5-FAM Succinimidyl Ester (SE)
This protocol describes the covalent attachment of 5-FAM SE to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
5-FAM SE (Succinimidyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the 5-FAM SE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1 and should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, the average number of dye molecules per protein, is determined by absorbance spectroscopy.
Procedure:
-
Measure the absorbance of the purified 5-FAM labeled protein solution at 280 nm (A₂₈₀) and 492 nm (A₄₉₂) using a spectrophotometer.
-
Calculate the protein concentration using the following equation:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₂ × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (for 5-FAM, this is typically around 0.3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following equation:
-
DOL = A₄₉₂ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of 5-FAM at 492 nm (~83,000 M⁻¹cm⁻¹).
-
-
Protocol 3: Fluorescence Spectroscopy
Procedure:
-
Emission Spectrum:
-
Dilute the labeled protein to a suitable concentration in the desired buffer.
-
Excite the sample at the absorption maximum of 5-FAM (~492 nm).
-
Record the fluorescence emission spectrum from approximately 500 nm to 600 nm. The emission maximum should be around 514-520 nm.
-
-
Quantum Yield Measurement (Relative Method):
-
Use a well-characterized standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Measure the absorbance of both the standard and the labeled protein at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
-
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
-
Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Protocol 4: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary and tertiary structure of the protein after labeling to ensure that the conjugation has not caused significant conformational changes.
Procedure:
-
Sample Preparation:
-
Prepare samples of both the unlabeled and 5-FAM labeled protein at the same concentration (typically 0.1-1 mg/mL) in a CD-compatible buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region.
-
-
Far-UV CD (Secondary Structure):
-
Record CD spectra from 190 nm to 250 nm in a 0.1 cm pathlength cuvette.
-
Compare the spectra of the labeled and unlabeled protein. Significant changes may indicate alterations in the protein's secondary structure (α-helix, β-sheet content).
-
-
Near-UV CD (Tertiary Structure):
-
Record CD spectra from 250 nm to 350 nm in a 1 cm pathlength cuvette.
-
Changes in the near-UV CD spectrum can indicate alterations in the environment of aromatic amino acid residues, suggesting changes in the protein's tertiary structure.
-
Visualizations
Experimental Workflow for Labeling and Characterization
Caption: Workflow for protein labeling and spectroscopic analysis.
Förster Resonance Energy Transfer (FRET) with 5-FAM
5-FAM is often used as a donor fluorophore in FRET-based assays to study molecular interactions. When a suitable acceptor fluorophore (e.g., TAMRA) is in close proximity (1-10 nm), energy is transferred from the excited 5-FAM to the acceptor, leading to a decrease in 5-FAM's fluorescence and an increase in the acceptor's fluorescence.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
References
- 1. Fluorescent Properties of Carboxyfluorescein Bifluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 3. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
A Comparative Guide to 5-FAM Amine Labeling: Reproducibility and Performance Against Modern Alternatives
For researchers, scientists, and drug development professionals relying on fluorescent labeling, the reproducibility of experimental results is paramount. 5-Carboxyfluorescein (5-FAM) has long been a staple for labeling primary amines on proteins, peptides, and nucleic acids.[1][2][3] However, with the advent of modern dyes, it is crucial to objectively assess its performance and reproducibility in comparison to available alternatives. This guide provides a detailed comparison of 5-FAM amine labeling with other popular fluorescent dyes, supported by experimental data and protocols to ensure consistent and reliable results.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent dye can significantly impact the quality, reliability, and reproducibility of experimental data. Factors such as labeling efficiency, photostability, and quantum yield are critical determinants of a dye's performance. While 5-FAM is a cost-effective and widely used reagent, newer dyes often exhibit superior performance in demanding applications.
The following table summarizes key photophysical properties of 5-FAM amine and several common alternatives. Higher quantum yield translates to a brighter signal, while greater photostability ensures that the fluorescent signal is more resistant to fading during imaging, both of which are critical for reproducible quantification.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | pH Sensitivity |
| 5-FAM, SE | 492 - 495[4][5] | 514 - 520 | 0.92 - 0.93 | Low | High (fluorescence is pH-dependent) |
| Alexa Fluor™ 488, SE | 495 | 519 | 0.92 | High | Low (pH 4-10) |
| DyLight™ 488, NHS Ester | 493 | 518 | Not Specified | High | Low (pH 4-9) |
| CF®488A, SE | 490 | 515 | Not Specified | Very High | Low |
SE = Succinimidyl Ester; NHS = N-hydroxysuccinimide. Both are amine-reactive functional groups.
Key Factors Influencing Reproducibility
Several factors in the labeling protocol can affect the consistency and reproducibility of results:
-
pH of Reaction Buffer : The reaction between the amine-reactive dye and the primary amines on the biomolecule is highly pH-dependent. A pH range of 8.0-9.5 is generally optimal for labeling lysine residues. Inconsistent pH can lead to variable labeling efficiency.
-
Protein Concentration : The concentration of the protein or biomolecule to be labeled should ideally be 2 mg/mL or higher. Lower concentrations can significantly reduce labeling efficiency and reproducibility.
-
Dye-to-Protein Molar Ratio : The optimal molar ratio of dye to protein should be determined empirically for each specific biomolecule. Using a consistent, optimized ratio is critical for achieving a reproducible degree of labeling (DOL).
-
Buffer Composition : Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye.
-
Purity of Biomolecule : The presence of other amine-containing impurities can lead to non-specific labeling and inconsistent results.
Experimental Protocols
To ensure high reproducibility, a well-defined and consistently followed protocol is essential. Below are detailed methodologies for labeling proteins and amine-modified oligonucleotides with 5-FAM succinimidyl ester (SE).
Protein Labeling Protocol with 5-FAM, SE
-
Protein Preparation :
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing substances like Tris, glycine, or ammonium ions.
-
-
Dye Preparation :
-
Allow the vial of 5-FAM, SE to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh for each labeling reaction.
-
-
Labeling Reaction :
-
While gently stirring or vortexing the protein solution, slowly add the desired volume of the 5-FAM, SE stock solution. An optimal starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
-
Reaction Quenching (Optional) :
-
The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for 10-15 minutes at room temperature.
-
-
Purification :
-
Separate the labeled protein from the unreacted dye using a desalting column, size-exclusion chromatography, or dialysis.
-
Amine-Modified Oligonucleotide Labeling Protocol
-
Oligonucleotide Preparation :
-
Dissolve the amine-modified oligonucleotide in a 0.1 M sodium tetraborate buffer, pH 8.5.
-
-
Dye Preparation :
-
Dissolve the 5-FAM, SE in anhydrous DMSO to a suitable concentration (e.g., for 100 µg of an 18-24 base oligonucleotide, dissolve 200 µg of dye in a small volume of DMSO).
-
-
Labeling Reaction :
-
Add the dye solution to the oligonucleotide solution.
-
Incubate the reaction for at least 6 hours at room temperature, protected from light. Overnight incubation is also possible but may not significantly increase labeling efficiency.
-
-
Purification :
-
Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation followed by preparative gel electrophoresis or reverse-phase HPLC.
-
Visualizing Workflows and Comparisons
To better illustrate the processes and relationships, the following diagrams are provided.
References
The Impact of 5-FAM Amine Labeling on Protein Function and Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise study of protein function is critical. Fluorescent labeling is an indispensable tool for visualizing and quantifying protein activity; however, the act of attaching a fluorescent dye can potentially alter a protein's inherent biological function. This guide provides an objective comparison of 5-Carboxyfluorescein (5-FAM) amine-reactive labeling with other common fluorescent dyes, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate label for your research needs.
The covalent attachment of any molecule to a protein carries the risk of altering its structure and, consequently, its function. The size, charge, and hydrophobicity of a fluorescent dye can influence a protein's conformational dynamics, binding affinities, and enzymatic activity. Therefore, careful consideration and empirical validation are essential when choosing a fluorescent label.
Comparative Analysis of Fluorescent Dyes
This section provides a detailed comparison of 5-FAM with other popular amine-reactive fluorescent dyes: Alexa Fluor dyes, Cyanine (Cy) dyes, and BODIPY dyes. The data presented is a synthesis of findings from multiple research articles and technical guides.
Photophysical Properties
The selection of a fluorophore is often guided by its photophysical properties. A bright, photostable dye is crucial for sensitive and long-term imaging experiments.
| Property | 5-Carboxyfluorescein (5-FAM) | Alexa Fluor 488 | Cy3 | BODIPY-FL |
| Excitation Maximum (nm) | ~492 | ~495 | ~550 | ~503 |
| Emission Maximum (nm) | ~517 | ~519 | ~570 | ~512 |
| Quantum Yield | ~0.83 | ~0.92[1] | ~0.15 (in water) | >0.9 (in non-polar environments) |
| Photostability | Moderate | High[2] | Moderate | High |
| pH Sensitivity | Sensitive to pH changes[2] | Insensitive over a wide pH range (4-10) | Less sensitive than FAM | Minimally affected by pH |
Key Insights: Alexa Fluor 488 consistently demonstrates superior brightness and photostability compared to 5-FAM. BODIPY dyes also offer high quantum yields and photostability, with the added advantage of being largely insensitive to environmental factors like pH.
Impact on Protein Function
The ideal fluorescent label should have a minimal impact on the biological activity of the protein of interest. Below is a comparative summary of the observed effects of different dyes on protein function.
| Parameter | 5-Carboxyfluorescein (5-FAM) | Alexa Fluor 488 | Cy3 | BODIPY-FL |
| General Impact on Function | Can alter binding kinetics and protein conformation. | Generally considered to have a minimal impact on protein function. | Can significantly alter binding kinetics; effects are protein-dependent. | The bulky and hydrophobic nature can potentially lead to improper protein folding. |
| Enzyme Activity | Potential for significant decrease in enzyme activity. | Minimal impact on Vmax and Km reported in some studies. | Impact on enzyme kinetics is not well-documented in direct comparative studies. | Potential to interfere with enzymatic function due to its structure. |
| Binding Affinity (Kd) | Can alter binding affinity; effect is system-dependent. | Green fluorescent dyes like Alexa Fluor 488 reported to have less effect on antibody fragment affinity compared to red dyes. | Labeling of streptavidin with Cy3 increased the dissociation constant (Kd) by a factor of 3-4, indicating reduced affinity. | The effect on binding affinity is highly dependent on the labeling site and the specific protein-ligand interaction. |
| Cellular Applications | Prone to photobleaching in long-term imaging. | Excellent for live-cell imaging due to high photostability and brightness. | Can induce aggregation of labeled proteins in the cytoplasm. | Can be used for live-cell imaging, but potential for aggregation should be considered. |
Key Insights: Studies suggest that fluorescent labeling, in general, can influence the binding behavior of proteins, particularly the association processes, and this effect can be sensitive to the charge of the label. For instance, labeling of streptavidin with Cy3 resulted in a 3- to 4-fold increase in the equilibrium dissociation constant (KD), indicating a decrease in binding affinity. Green fluorescent dyes, such as Alexa Fluor 488, have been shown to have a lesser impact on the affinity of antibody fragments compared to red and far-red dyes. While specific quantitative data for 5-FAM's impact on a wide range of enzyme kinetics is limited in direct comparative studies, the general consensus is that it has a higher potential to perturb protein function than more modern dyes like the Alexa Fluor series.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for amine-reactive labeling of proteins and an assay to assess the impact on enzyme activity.
Protocol 1: Amine-Reactive Labeling of Proteins with 5-FAM SE
This protocol describes the labeling of a protein using the N-hydroxysuccinimide (NHS) ester of 5-carboxyfluorescein (5-FAM SE), which reacts with primary amines (e.g., on lysine residues and the N-terminus) on the protein surface.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
5-FAM SE (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve the 5-FAM SE in DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the 5-FAM SE solution at a molar ratio of approximately 10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for 5-FAM).
-
Protocol 2: Assessment of Labeled-Enzyme Activity
Objective: To determine the effect of fluorescent labeling on the catalytic activity of an enzyme.
Methodology:
-
Prepare solutions of unlabeled enzyme and fluorescently labeled enzyme at the same concentration.
-
Prepare a substrate solution for the enzyme.
-
In a multi-well plate, add the substrate solution to each well.
-
Initiate the reaction by adding the different enzyme solutions to their respective wells.
-
Monitor the reaction progress over time by measuring the appropriate signal (e.g., absorbance or fluorescence of the product) using a plate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation.
-
Compare the Km and Vmax values of the labeled enzyme to the unlabeled enzyme to assess the impact of the fluorescent label on its catalytic efficiency.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and relationships.
Conclusion
The choice of a fluorescent label is a critical decision in experimental design that can profoundly impact the interpretation of results. While 5-FAM is a widely used and cost-effective green fluorophore, it has notable drawbacks, including pH sensitivity and a higher potential to perturb protein function compared to more advanced dyes. Alexa Fluor 488 offers superior brightness, photostability, and pH insensitivity, often with a reduced impact on protein activity. Cy and BODIPY dyes provide a broader spectral range and unique properties, but their effects on protein function can be more pronounced and require careful validation.
Ultimately, the ideal fluorescent label is protein- and application-dependent. It is imperative to empirically validate the function of any fluorescently labeled protein to ensure that the observed effects are a true reflection of its biological activity and not an artifact of the labeling process. This guide serves as a starting point for making an informed decision, but the final choice should be guided by rigorous experimental testing.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling FAM Amine, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of FAM (Fluorescein) Amine, 5-Isomer. Adherence to these procedures is critical for ensuring laboratory safety and maintaining compliance with regulatory standards.
Personal Protective Equipment (PPE)
When handling FAM amine, 5-isomer, a comprehensive approach to personal protection is mandatory to prevent exposure. The following personal protective equipment (PPE) should be worn at all times.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes. |
| Hand Protection | Nitrile Gloves | Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not typically required | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures the integrity of the compound.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number (2183440-41-5) on the label match the order.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C.[1][2] Avoid prolonged exposure to light.
-
Preparation for Use :
-
Bring the container to room temperature before opening to prevent moisture condensation.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
This compound is soluble in methanol, DMSO, and DMF.[1] Prepare solutions in a well-ventilated area.
-
-
During Use :
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with adequate ventilation.[3]
-
-
After Use :
-
Tightly seal the container before returning to storage.
-
Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
-
Dispose of all contaminated consumables as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Identification : All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, are considered hazardous chemical waste.
-
Waste Segregation : Do not mix this waste with other waste streams. Keep it in a designated, sealed, and clearly labeled container.
-
Disposal Procedure :
-
Collect all waste in a compatible, leak-proof container with a secure lid.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.
-
Clean-up :
-
Wearing appropriate PPE, carefully scoop the absorbent material into a sealable container.
-
Decontaminate the spill area with a suitable solvent.
-
Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
-
Report : Report the spill to your laboratory supervisor and EHS department.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting . Wash out the mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇ClN₂O₆ | [1] |
| Molecular Weight | 511.0 g/mol | |
| CAS Number | 2183440-41-5 | |
| Excitation Maximum (λex) | 490 nm | |
| Emission Maximum (λem) | 513 nm | |
| Solubility | Soluble in Methanol, DMSO, DMF | |
| Storage Temperature | -20°C |
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
